Nlrp3-IN-13
Description
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Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHGLJIKNHWNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Nlrp3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neuroinflammatory disorders.[4][5] Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for the development of novel anti-inflammatory agents.
Nlrp3-IN-13, also identified as Compound C77 in patent literature, is a selective and potent small-molecule inhibitor of the NLRP3 inflammasome.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols for the characterization of such inhibitors.
Core Mechanism of Action of this compound
This compound exerts its inhibitory effects through a multi-faceted mechanism targeting the NLRP3 inflammasome pathway. Its primary mode of action involves the direct inhibition of the ATPase activity of the NLRP3 protein.[6][7] The energy derived from ATP hydrolysis is a critical prerequisite for the conformational changes in NLRP3 that lead to its oligomerization and the subsequent assembly of the inflammasome complex.[3] By inhibiting this step, this compound effectively prevents the downstream activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Furthermore, this compound has been reported to inhibit not only the NLRP3 inflammasome but also the NLRC4 inflammasome.[6][7] This suggests a broader inhibitory profile than some highly specific NLRP3 inhibitors. The detailed molecular interactions underpinning its inhibitory activity on both NLRP3 and NLRC4 are subjects for further investigation.
Quantitative Data
The potency of NLRP3 inflammasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro data for this compound and provides a comparison with the well-characterized NLRP3 inhibitor, MCC950.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| This compound | Not Specified | Not Specified | Not Specified | 2.1 µM | [6][7] |
| MCC950 | Mouse BMDMs | ATP | IL-1β Release | 7.5 nM | [8] |
| MCC950 | Human PBMCs | ATP | IL-1β Release | 8.1 nM | [8] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells.
Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of NLRP3 inflammasome inhibitors like this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the assessment of an inhibitor's ability to block NLRP3-dependent cytokine release in a cellular context.
-
Cell Lines:
-
THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary mouse macrophages.
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary human immune cells.
-
-
Methodology:
-
Cell Seeding: Seed differentiated THP-1 cells or primary macrophages in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Remove the priming medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:
-
Nigericin (B1684572) (a potassium ionophore): 5-20 µM
-
ATP: 2.5-5 mM
-
-
Incubation: Incubate for the recommended time, typically 45-90 minutes for nigericin or ATP.
-
Sample Collection: Collect the cell culture supernatants for downstream analysis of cytokine release and pyroptosis.
-
Quantification of IL-1β Release (ELISA)
This assay measures the concentration of secreted mature IL-1β, a primary indicator of inflammasome activation.
-
Methodology:
-
Use the collected cell culture supernatants from the inhibition assay.
-
Quantify the concentration of IL-1β using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Assessment of Pyroptosis (LDH Assay)
Pyroptosis, a form of inflammatory cell death, is a downstream consequence of NLRP3 inflammasome activation. It can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Methodology:
-
Use the collected cell culture supernatants from the inhibition assay.
-
Measure the LDH activity using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity and its inhibition by the test compound.
-
NLRP3 ATPase Activity Assay
Given that this compound is reported to inhibit NLRP3's ATPase activity, a direct biochemical assay can confirm this mechanism.
-
Methodology:
-
Utilize purified recombinant NLRP3 protein.
-
Perform an ATPase activity assay in the presence of varying concentrations of this compound.
-
Measure the hydrolysis of ATP, which can be detected by quantifying the amount of inorganic phosphate (B84403) (Pi) released, often using a malachite green-based colorimetric assay.
-
Determine the IC50 of the inhibitor on NLRP3 ATPase activity.
-
ASC Speck Visualization by Immunofluorescence
The formation of large, perinuclear aggregates of the adaptor protein ASC, known as "ASC specks," is a hallmark of inflammasome activation.
-
Methodology:
-
Culture and treat cells on glass coverslips as described in the in vitro inhibition assay.
-
Fix and permeabilize the cells.
-
Stain for ASC using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the formation of ASC specks using fluorescence microscopy. The percentage of cells with ASC specks can be quantified to assess inflammasome activation and its inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the NLRP3 and NLRC4 inflammasomes in health and disease. Its mechanism of action, centered on the inhibition of NLRP3's ATPase activity, provides a clear rationale for its anti-inflammatory effects. The experimental protocols detailed in this guide offer a robust framework for the further characterization of this compound and the discovery of novel inflammasome inhibitors. As research in this field progresses, a deeper understanding of the therapeutic potential of compounds like this compound will continue to unfold, offering new avenues for the treatment of a wide range of inflammatory conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-13: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system constitutes the first line of defense against pathogenic intruders and sterile cellular damage. Central to this response is the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is a key driver in a multitude of inflammatory and autoimmune diseases. This has spurred the development of targeted inhibitors, among which is Nlrp3-IN-13. This technical guide provides a comprehensive overview of the role of this compound in innate immunity, detailing the underlying signaling pathways, its inhibitory mechanism, and standardized experimental protocols for its characterization.
The NLRP3 Inflammasome in Innate Immunity
The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the activation of the NF-κB signaling pathway[1][3].
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1[1][3].
Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted[1][4]. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis[4].
This compound: A Novel NLRP3 Inflammasome Inhibitor
This compound is a selective and potent inhibitor of the NLRP3 inflammasome[5][6]. It has been identified as a valuable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the NLRP3 protein directly. It has been shown to inhibit the ATPase activity of NLRP3, a critical step for the conformational changes required for inflammasome assembly and activation[5][6]. Notably, studies indicate that this compound also exhibits inhibitory activity against the NLRC4 inflammasome, suggesting a broader spectrum of activity than some other NLRP3-specific inhibitors[5][6].
Quantitative Data
The inhibitory potency of this compound has been quantified, providing a benchmark for its activity.
| Compound | Target(s) | IC50 | Cell Type | Activator(s) | Reference |
| This compound | NLRP3, NLRC4 | 2.1 µM | Not specified | Not specified | [5][6] |
Note: The specific cell type and activator used to determine the IC50 for this compound are not publicly available. The provided value is based on information from chemical suppliers. For comparison, the well-characterized NLRP3 inhibitor MCC950 typically exhibits an IC50 in the nanomolar range in bone marrow-derived macrophages (BMDMs).
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is crucial for a comprehensive understanding of this compound's role and its evaluation.
Experimental Protocols
The following are detailed, standardized protocols for the in vitro characterization of NLRP3 inflammasome inhibitors like this compound.
Cell Culture and Differentiation
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.
-
-
Human THP-1 Monocytes:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the experiment.
-
In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Seeding: Seed differentiated BMDMs or THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Priming (Signal 1): Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (typically in a logarithmic dilution series) or a vehicle control (e.g., DMSO) for 30-60 minutes.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant for downstream analysis. Lyse the remaining cells for protein quantification or Western blotting.
Measurement of Cytokine Secretion (ELISA)
-
Use commercially available ELISA kits for the quantification of mature IL-1β and IL-18 in the collected cell culture supernatants.
-
Follow the manufacturer's instructions for the assay procedure.
-
Generate a standard curve and calculate the concentration of the cytokines in each sample.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Assessment of Pyroptosis (LDH Assay)
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon membrane rupture during pyroptosis.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the cell culture supernatants.
-
Follow the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength and calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Western Blot for Caspase-1 Cleavage
-
Prepare cell lysates from the inhibitor-treated and control wells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved p20 subunit of caspase-1 and a loading control (e.g., β-actin).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
A reduction in the cleaved caspase-1 band in the presence of this compound indicates inhibition of inflammasome activation.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. Its ability to inhibit NLRP3 ATPase activity provides a specific mechanism for dampening the inflammatory cascade. The standardized protocols outlined in this guide offer a robust framework for researchers to further characterize the efficacy and mechanism of action of this compound and other novel NLRP3 inhibitors, paving the way for the development of new therapeutic strategies for a host of debilitating conditions.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
The Role of Nlrp3-IN-13 in Sterile Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It acts as a sensor for a wide array of endogenous danger signals released during tissue injury, metabolic dysregulation, and cellular stress, initiating a potent inflammatory response known as sterile inflammation.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Nlrp3-IN-13, a selective inhibitor of the NLRP3 inflammasome, and its role in the context of sterile inflammation.
Core Signaling Pathway and Mechanism of Action of this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway.[2][3] The second signal, triggered by a diverse range of stimuli including ATP, crystalline structures, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[4][5] Proximity-induced auto-activation of caspase-1 then leads to the cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[6] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3]
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] It has been shown to inhibit NLRP3-mediated IL-1β production and also exhibits inhibitory activity against the NLRC4 inflammasome.[1][7] A key mechanism of its action is the inhibition of the NLRP3 ATPase activity, which is crucial for the conformational changes required for inflammasome assembly.[1][7]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Quantitative Data for this compound
The inhibitory potency of this compound has been determined in vitro. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 | 2.1 µM | Not Specified | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for evaluating NLRP3 inhibitors, the following protocols can be adapted.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in a human monocytic cell line (THP-1) and the assessment of inhibition by this compound.
Materials and Reagents:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640.
-
After priming, remove the LPS-containing medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, for example, 10 µM Nigericin or 5 mM ATP, to the wells.
-
Incubate for 1-2 hours.
-
-
Data Collection:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release using a cytotoxicity assay kit.
-
Caption: Experimental workflow for in vitro NLRP3 inflammasome inhibition assay.
In Vivo Model of Sterile Inflammation: Peritonitis
This protocol outlines a general procedure for inducing peritonitis, a model of sterile inflammation, in mice and assessing the therapeutic effect of this compound.
Materials and Reagents:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals or Alum
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
PBS
-
ELISA kit for mouse IL-1β
-
Flow cytometry reagents for immune cell characterization
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and time before the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject mice intraperitoneally with a priming agent such as a low dose of LPS (e.g., 10 mg/kg).
-
After a priming period (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as MSU crystals (e.g., 1 mg/mouse) or Alum (e.g., 0.5 mg/mouse).
-
-
Sample Collection:
-
At a specified time point after the challenge (e.g., 6-12 hours), euthanize the mice.
-
Collect peritoneal lavage fluid (PLF) by injecting and retrieving sterile PBS into the peritoneal cavity.
-
Collect blood via cardiac puncture for serum preparation.
-
-
Analysis:
-
Centrifuge the PLF to pellet the cells.
-
Measure IL-1β levels in the supernatant of the PLF and in the serum using an ELISA kit.
-
Analyze the cellular infiltrate in the PLF by flow cytometry to quantify neutrophils and macrophages.
-
Caption: Experimental workflow for an in vivo peritonitis model.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in sterile inflammatory processes. Its ability to inhibit NLRP3 ATPase activity provides a specific mechanism for dissecting the intricate signaling pathways involved in inflammasome activation. While detailed published studies on this compound are currently limited, the provided protocols offer a solid foundation for its characterization and for exploring its therapeutic potential in a variety of NLRP3-driven diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and precise molecular interactions with the NLRP3 inflammasome complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation and Regulation of NLRP3 by Sterile and Infectious Insults [frontiersin.org]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
Nlrp3-IN-13: A Technical Guide for Investigating Autoinflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of autoinflammatory diseases. Its dysregulation is linked to conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, neuroinflammatory disorders, and liver fibrosis. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is an area of intense therapeutic interest. This technical guide focuses on Nlrp3-IN-13, a potent and selective inhibitor of the NLRP3 inflammasome, providing a comprehensive resource for its application in preclinical research.
This compound, also identified as Compound C77 in patent WO2022187804, offers a valuable tool to dissect the role of the NLRP3 inflammasome in disease pathogenesis and to evaluate the therapeutic potential of its inhibition.[1][2] This guide details its mechanism of action, provides quantitative data, and outlines key experimental protocols for its characterization.
This compound: Mechanism of Action and Properties
This compound is a selective small molecule inhibitor that targets the NLRP3 inflammasome. Its primary mechanism of action involves the inhibition of NLRP3's intrinsic ATPase activity, a critical step for inflammasome assembly and activation.[1][2] By preventing ATP hydrolysis, this compound effectively blocks the downstream cascade leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Additionally, it has been shown to inhibit both the NLRP3 and NLRC4 inflammasomes.[2]
Quantitative Data for this compound
| Parameter | Value | Assay Type | Reference |
| Molecular Formula | C₁₉H₁₅N₃O₃S | - | [1] |
| Molecular Weight | 365.41 g/mol | - | [1] |
| IC₅₀ (NLRP3 Inhibition) | 2.1 µM | Cell-based IL-1β release assay | [2] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a research tool, a thorough understanding of the NLRP3 signaling pathway and standardized experimental workflows is essential.
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of this compound. The following are standard protocols that can be adapted for its characterization.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the measurement of IL-1β release from differentiated THP-1 cells, a human monocytic cell line commonly used for inflammasome research.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, replace the medium with fresh, PMA-free medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by replacing the medium with fresh serum-free medium containing 1 µg/mL of LPS.
-
Incubate for 3-4 hours at 37°C.[3]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After LPS priming, remove the medium and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (5 mM), to all wells except for the negative control.
-
Incubate for 1-2 hours at 37°C.[4]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β and LDH analysis.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Measurement: Assess cell death by quantifying LDH release in the supernatant using a commercially available kit.
-
Protocol 2: In Vitro NLRP3 ATPase Activity Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the ATPase activity of purified NLRP3 protein.
Materials:
-
Purified, recombinant human NLRP3 protein
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
This compound (dissolved in DMSO)
-
384-well assay plates
Methodology:
-
Reaction Setup:
-
Add purified NLRP3 protein to the wells of a 384-well plate.
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for approximately 30 minutes at room temperature to allow for compound binding.[5]
-
-
Initiate ATPase Reaction:
-
Add ATP to a final concentration within the linear range of the assay (to be determined empirically).
-
Incubate the reaction at 37°C for 60 minutes.[5]
-
-
Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent (e.g., Malachite Green).
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
-
Data Analysis:
-
Calculate the percentage of ATPase activity inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: In Vivo Evaluation in a Mouse Model of Peritonitis
This protocol provides a general framework for assessing the in vivo efficacy of this compound in an acute model of inflammation. Note: As specific in vivo efficacy data for this compound is not publicly available, this protocol is based on established methods for other well-characterized NLRP3 inhibitors, such as MCC950.[6]
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
ATP or Monosodium Urate (MSU) crystals
-
This compound formulated for in vivo administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Sterile PBS
-
Mouse IL-1β ELISA kit
Methodology:
-
Animal Dosing:
-
Administer this compound or vehicle control to mice via the desired route (e.g., intraperitoneal injection or oral gavage). Dosing will need to be optimized. For similar compounds, doses of 10-50 mg/kg are often used.[7]
-
-
Induction of Peritonitis:
-
Approximately 1 hour after compound administration, inject mice intraperitoneally with LPS (e.g., 25 mg/kg) to prime the NLRP3 inflammasome.
-
After 4 hours, inject the mice intraperitoneally with an NLRP3 activator, such as ATP (e.g., 30 mg/kg) or MSU (e.g., 0.5 mg in PBS).[7]
-
-
Sample Collection:
-
At a designated time point post-activator injection (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
-
Analysis:
-
Centrifuge the lavage fluid to pellet cells and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a mouse IL-1β ELISA kit.
-
The cellular pellet can be used for flow cytometry to analyze immune cell infiltration (e.g., neutrophils).
-
Conclusion
This compound is a valuable chemical probe for investigating the role of the NLRP3 inflammasome in autoinflammatory diseases. Its demonstrated potency and specific mechanism of action make it a suitable tool for both in vitro and in vivo studies. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of NLRP3 inhibition in a variety of disease models. Further investigation, particularly in vivo efficacy studies, will be crucial to fully delineate the translational promise of this compound and similar next-generation NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Guide: The Interaction of Small-Molecule Inhibitors with the NLRP3 NACHT Domain
An In-Depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of the molecular interactions between small-molecule inhibitors and the NACHT domain of the NLR family pyrin domain containing 3 (NLRP3) protein. With a focus on compounds exemplified by NLRP3-IN-13 and its analogs, this document outlines the mechanism of action, quantitative binding data, and the detailed experimental protocols used to characterize these interactions. This guide is intended for researchers, scientists, and drug development professionals working on novel therapeutics for NLRP3-mediated inflammatory diseases.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Structurally, the NLRP3 protein consists of three key domains: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin domain (PYD).[3][4][5][6]
Activation of the NLRP3 inflammasome is a two-step process.[5][7]
-
Signal 1 (Priming): Initiated by stimuli like lipopolysaccharide (LPS), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB pathway.[8]
-
Signal 2 (Activation): A diverse range of stimuli, such as extracellular ATP, crystalline substances, or pore-forming toxins, trigger the assembly of the inflammasome complex.[4][8]
Upon activation, the NACHT domain's ATPase activity is crucial for NLRP3's self-association and oligomerization.[3][4][9] This oligomerized NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) via PYD-PYD interactions. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[3][10] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[7][11]
Given its central role in inflammation, aberrant NLRP3 activation is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target.[11][12][13]
Mechanism of Inhibition: Targeting the NACHT Domain
The NACHT domain is an attractive target for small-molecule inhibitors due to its essential role in NLRP3 oligomerization.[14] Inhibitors like this compound (and the closely related, well-characterized compound NLRP3-IN-63) directly bind to the NLRP3 protein, preventing the assembly of the inflammasome complex.[8] This specific action blocks the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines.[8]
Many potent and selective NLRP3 inhibitors, such as the widely studied MCC950, function by binding to the NACHT domain.[12][15] This interaction locks the NLRP3 protein in an inactive conformation, blocking ATP hydrolysis, which is a critical step for the conformational changes required for oligomerization and activation.[12][15][16] By preventing inflammasome assembly, these inhibitors effectively halt the inflammatory cascade at an early, upstream point.
Caption: Inhibition of the NLRP3 inflammasome signaling pathway by a NACHT-domain targeting molecule.
Quantitative Data for NLRP3 NACHT Domain Inhibitors
The potency of NLRP3 inhibitors is typically quantified by their half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cell-based assays that measure the downstream effects of inflammasome activation, such as IL-1β release. The table below summarizes key quantitative data for NLRP3-IN-63, a representative NACHT-domain inhibitor.
| Compound Name | Target | Assay Type | Cell Type | Activators | Measured Output | IC₅₀ / EC₅₀ | Reference |
| NLRP3-IN-63 | NLRP3 Inflammasome | Cell-based | THP-1 Macrophages | LPS + Nigericin | IL-1β Release | 13 nM (EC₅₀) | [8] |
| CP-456,773 (MCC950) | NLRP3 Inflammasome | Cell-based | Human PBMCs | LPS + Nigericin | IL-1β Release | ~25 nM | [17] |
| NT-0249 | NLRP3 Inflammasome | Cell-based | Kupffer Cells | LPS + ATP | IL-1β Release | 22 nM (IC₅₀) | [17] |
Key Experimental Protocols
Characterizing the interaction between an inhibitor and the NLRP3 NACHT domain requires a combination of cell-based functional assays and biophysical methods to confirm direct target engagement.
This protocol describes a standard method to assess the inhibitory activity of a compound on NLRP3 inflammasome activation in differentiated THP-1 human monocytic cells.
Objective: To determine the IC₅₀ value of an inhibitor by measuring its effect on IL-1β secretion following NLRP3 activation.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test Inhibitor (e.g., this compound)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Methodology:
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, treat THP-1 cells with 100 nM PMA for 48-72 hours.[8]
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.[8]
-
-
Priming (Signal 1):
-
Seed differentiated THP-1 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well.
-
Prime the cells with 1 µg/mL LPS for 4 hours in serum-free medium.[8]
-
-
Inhibitor Treatment:
-
During the last hour of LPS priming, add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Sample Collection & Analysis:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer’s instructions.
-
Cytotoxicity Assessment: To assess pyroptosis and rule out non-specific toxicity, measure the release of lactate (B86563) dehydrogenase (LDH) from a parallel set of supernatants using an LDH cytotoxicity assay kit.[18]
-
-
Data Analysis:
-
Plot the IL-1β concentrations against the logarithmic concentrations of the inhibitor.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Lactic Acid Fermentation Is Required for NLRP3 Inflammasome Activation [frontiersin.org]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. NLRP3 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Reactome | NLRP3 oligomerizes via NACHT domains [reactome.org]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 15. NLRP3 Negative Regulation Mechanisms in the Resting State and Its Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-13: An In Vitro Inhibitor of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates a pro-inflammatory response. This response involves the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Nlrp3-IN-13 is a selective inhibitor of the NLRP3 inflammasome, and these application notes provide a comprehensive guide to its in vitro characterization.
Core Concepts: The NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2]
-
Activation (Signal 2): A second, diverse stimulus is required to trigger the assembly of the inflammasome complex. These stimuli include ATP, pore-forming toxins like nigericin (B1684572), and crystalline materials.[1] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-activation of pro-caspase-1.[2] Activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their active forms for secretion.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against the NLRP3 inflammasome has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitor's efficacy.
| Compound | Assay | Cell Type | Activator | Measured Endpoint | IC50 (µM) |
| This compound | NLRP3 Inflammasome Inhibition | Not Specified | Not Specified | IL-1β production | 2.1 [1][2][3][4] |
| MCC950 (Reference) | NLRP3 Inflammasome Inhibition | BMDMs | Not Specified | IL-1β release | 0.0075 |
| CY-09 (Reference) | NLRP3 Inflammasome Inhibition | BMDMs | ATP, MSU, Nigericin | Caspase-1 activation, IL-1β release | Not Specified |
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General experimental workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes the use of the human monocytic cell line THP-1 to assess the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β secretion.
a. Materials and Reagents
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
b. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10^6 cells/mL in a 96-well plate in media containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation.
c. Inflammasome Activation and Inhibition
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.
-
Priming: Add LPS to a final concentration of 1 µg/mL to each well and incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells to activate the NLRP3 inflammasome.
-
Incubate for 1-2 hours at 37°C.
d. Measurement of IL-1β Secretion
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
Caspase-1 Activity Assay
This protocol measures the activity of caspase-1 in cell lysates or supernatants, a key downstream event of NLRP3 inflammasome activation.
a. Materials and Reagents
-
Cells treated as described in the IL-1β release assay
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Lysis buffer (if measuring intracellular activity)
-
96-well plate (black or clear, depending on the assay)
-
Plate reader (fluorometer or spectrophotometer)
b. Assay Procedure (using a fluorometric kit as an example)
-
Prepare cells and activate the inflammasome as described previously.
-
For supernatant analysis: Transfer a portion of the cell culture supernatant to a new well of the assay plate.
-
For cell lysate analysis: Lyse the cells according to the kit manufacturer's protocol and transfer the lysate to the assay plate.
-
Add the caspase-1 substrate (e.g., YVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The increase in fluorescence is proportional to the caspase-1 activity.
Data Analysis and Interpretation
The data obtained from the IL-1β ELISA and caspase-1 activity assays can be used to determine the inhibitory potency of this compound. The percentage of inhibition is calculated for each concentration of the inhibitor compared to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A lower IC50 value indicates a more potent inhibitor.
Conclusion
These application notes provide a detailed framework for the in vitro evaluation of this compound as an inhibitor of the NLRP3 inflammasome. The provided protocols for IL-1β release and caspase-1 activity assays, along with the quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the field of immunology and drug discovery. Adherence to these detailed methodologies will enable consistent and reproducible characterization of this compound and other potential NLRP3 inflammasome inhibitors.
References
Application Notes and Protocols for Cell-Based NLRP3 Inflammasome Inhibition Assays using Nlrp3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to a wide array of sterile and infectious stimuli.[1][2][3] It is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime therapeutic target.[2][5]
Nlrp3-IN-13 is a selective inhibitor of the NLRP3 inflammasome, positioning it as a valuable tool for studying the role of NLRP3 in various disease models and as a potential starting point for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to effectively measure and quantify the inhibition of the NLRP3 inflammasome.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs).[4][6] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[4][6]
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin (B1684572), or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[7] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[7] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[4]
Experimental Protocols
The following protocols are designed for the evaluation of this compound and can be adapted for other NLRP3 inhibitors.
General Experimental Workflow
Protocol 1: IL-1β Release Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol is a standard method for assessing the potency of an NLRP3 inhibitor by measuring the release of IL-1β.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 4 hours.[8]
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 45-60 minutes.[6][8]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.[1]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration.
Protocol 2: Caspase-1 Activity Assay in THP-1 Cells
This assay directly measures the enzymatic activity of caspase-1, a key component of the inflammasome.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 complete medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
Nigericin
-
This compound
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Differentiate THP-1 cells into a macrophage-like phenotype by treating them with PMA (100 ng/mL) for 48-72 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (500 ng/mL) for 3 hours.
-
Inhibitor Treatment: Add serial dilutions of this compound and incubate for 1 hour.
-
Activation (Signal 2): Activate the inflammasome with nigericin (10 µM) for 1-2 hours.[9]
-
Caspase-1 Activity Measurement: Measure caspase-1 activity in the cell lysates or supernatants using a specific assay kit, following the manufacturer's protocol.[1]
-
Data Analysis: Determine the effect of this compound on caspase-1 activity and calculate the IC50 if applicable.
Protocol 3: ASC Speck Visualization Assay
This imaging-based assay provides a direct visualization of inflammasome formation.
Materials:
-
Immortalized macrophage cell line stably expressing ASC-GFP
-
LPS
-
ATP or Nigericin
-
This compound
-
Fluorescence microscope
-
Glass-bottom imaging plates
Procedure:
-
Cell Seeding: Seed ASC-GFP expressing macrophages onto glass-bottom imaging plates.
-
Priming and Inhibition: Prime the cells with LPS and then treat with this compound as described in the previous protocols.
-
Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP or nigericin).
-
Imaging: Visualize the formation of ASC specks (large, bright fluorescent aggregates) using a fluorescence microscope.[6]
-
Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups.
Data Presentation
The inhibitory potency of NLRP3 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The following table provides a summary of publicly available data for some well-characterized NLRP3 inhibitors for comparative purposes.
| Compound | Target | Assay System | IC50 | Reference |
| MCC950 | NLRP3 | LPS and ATP-stimulated mouse BMDMs | ~8 nM | [10] |
| NT-0249 | NLRP3 | LPS and nigericin-treated human PBMCs | ~50 nM (for IL-1β release) | [6] |
| Compound 7 | NLRP3 | IL-1β release assay | 35 nM | [10] |
| CP-456,773 | NLRP3 | LPS and ATP-stimulated human PBMCs | ~10 nM | [6] |
Note: IC50 values can vary depending on the specific cell type, stimuli, and experimental conditions used.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other novel NLRP3 inflammasome inhibitors. By employing a combination of cytokine release assays, enzymatic activity measurements, and direct visualization of inflammasome assembly, researchers can obtain a comprehensive understanding of the inhibitory potential and mechanism of action of their compounds of interest. These assays are essential tools in the discovery and development of new therapeutics for NLRP3-driven inflammatory diseases.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 8. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. DT-13 attenuates inflammation by inhibiting NLRP3-inflammasome related genes in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Nlrp3-IN-13 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation is a key driver of inflammation in a host of diseases. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune disorders, making it a prime therapeutic target. Nlrp3-IN-13 is a potent and selective inhibitor of the NLRP3 inflammasome, offering a promising avenue for therapeutic intervention. These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including summaries of quantitative data from analogous NLRP3 inhibitors, detailed experimental protocols, and visual workflows to facilitate experimental design and execution.
Mechanism of Action: The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often from pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second activation signal, triggered by a variety of stimuli including extracellular ATP, crystalline substances, or potassium efflux, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. This compound is designed to inhibit a key step in this pathway, preventing the maturation and release of these inflammatory cytokines.
Data Presentation: Efficacy of NLRP3 Inhibitors in Mouse Models
While specific in vivo data for this compound is emerging, the following tables summarize quantitative data from well-characterized NLRP3 inhibitors in various mouse models. This information can serve as a valuable reference for designing studies with this compound.
Table 1: MCC950 In Vivo Efficacy
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Neuroinflammation | Aged mice | 10 mg/kg, intraperitoneal | Ameliorated cognitive impairment and suppressed hippocampal IL-1β and IL-18 release.[1][2] | |
| Spinal Cord Injury | Mouse model of SCI | 10 or 50 mg/kg, intraperitoneal | Improved motor function and reduced lesion volume.[3] | |
| Hutchinson-Gilford Progeria Syndrome | Zmpste24-/- mice | 20 mg/kg, daily, intraperitoneal | Extended lifespan by 19.2% and improved body weight.[4] | |
| Spontaneous Colitis | Winnie mice | 40 mg/kg, oral, daily for 3 weeks | Significantly improved disease activity index and reduced colonic pro-inflammatory cytokines.[5] |
Table 2: Oridonin In Vivo Efficacy
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Traumatic Brain Injury | C57BL/6 mice | 10 mg/kg, intraperitoneal, daily | Reduced cortical lesion volume and neurological deficits.[6][7] | |
| Gouty Arthritis | Mouse model | Not specified | Showed therapeutic effects by inhibiting NLRP3 activation.[8][9] | |
| Type 2 Diabetes | Mouse model | Not specified | Demonstrated preventive and therapeutic effects dependent on NLRP3 inhibition.[8][9] |
Table 3: Dapansutrile (OLT1177) In Vivo Efficacy
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 mice | Administered in chow for 3 months | Rescued spatial learning and memory deficits.[10] | |
| DSS-Induced Colitis | C57BL/6J mice | Administered during induction phase | Effectively suppressed weight loss, disease activity index, and inflammatory cytokine expression.[11] | |
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE mouse model | Oral administration | Exerted potent anti-inflammatory effects and mediated beneficial outcomes.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound. These protocols are based on established procedures for other NLRP3 inhibitors and should be optimized for specific experimental conditions.
General Experimental Workflow
Protocol 1: LPS-Induced Peritonitis Model in Mice
This acute model is widely used to evaluate the in vivo efficacy of NLRP3 inhibitors in a systemic inflammation context.[13]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the vehicle to the desired concentration. A starting dose range of 10-40 mg/kg is recommended based on data from similar compounds.
-
Prepare LPS solution in sterile PBS (e.g., 1 mg/mL).
-
Prepare ATP solution in sterile PBS (e.g., 15 mM).
-
-
Dosing:
-
Administer this compound or vehicle to mice via intraperitoneal (i.p.) injection.
-
Wait for 30-60 minutes to allow for drug absorption and distribution.
-
Prime the mice with an i.p. injection of LPS (e.g., 20 mg/kg).
-
After 4 hours, challenge the mice with an i.p. injection of ATP.
-
-
Sample Collection:
-
30-60 minutes after the ATP challenge, euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
-
Collect blood via cardiac puncture for serum analysis.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.
-
Measure IL-1β levels in the supernatant and serum using an ELISA kit.
-
Analyze the cell pellet for immune cell infiltration (e.g., neutrophils) by flow cytometry.
-
Protocol 2: Monosodium Urate (MSU)-Induced Peritonitis Model
This model is relevant for studying crystal-induced inflammation, such as in gout.
Materials:
-
This compound
-
Vehicle
-
Monosodium urate (MSU) crystals (prepared or commercially available)
-
Sterile PBS
-
8-12 week old C57BL/6 mice
Procedure:
-
MSU Crystal Preparation (if not commercially sourced):
-
Dissolve uric acid in boiling water with NaOH, maintaining a pH of 8.0.
-
Allow the solution to cool slowly at room temperature overnight to form crystals.
-
Wash the crystals with ethanol (B145695) and dry them.
-
Resuspend the sterile crystals in PBS.
-
-
Dosing:
-
Administer this compound or vehicle to mice via i.p. injection.
-
After 1 hour, inject the MSU crystal suspension (e.g., 1 mg per mouse) intraperitoneally.
-
-
Sample Collection:
-
At a specified time after MSU injection (e.g., 3-6 hours), euthanize the mice.
-
Collect peritoneal lavage fluid and blood as described in Protocol 1.
-
-
Analysis:
-
Perform cytokine and cellular analysis on the collected samples as outlined in Protocol 1.
-
Conclusion
The in vivo administration of this compound in mouse models is a critical step in evaluating its therapeutic potential. The protocols and data presented here provide a framework for these studies. It is imperative to conduct preliminary dose-ranging and toxicity studies for any new compound before embarking on large-scale efficacy trials. Careful experimental design, appropriate controls, and adherence to ethical guidelines are essential for generating robust and reproducible data that can advance the development of novel NLRP3 inflammasome inhibitors for the treatment of inflammatory diseases.
References
- 1. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 2. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. NLRP3 Inflammasome Inhibitor OLT1177 Suppresses Onset of Inflammation in Mice with Dextran Sulfate Sodium-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
Application Notes and Protocols for Nlrp3-IN-13 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals. Upon activation, it orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce an inflammatory form of cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target. Nlrp3-IN-13 is a selective inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying its role in disease and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive guide for the use of this compound in bone marrow-derived macrophages (BMDMs), a primary cell type used for studying innate immunity. This document includes detailed experimental protocols, expected quantitative data, and visual diagrams of the relevant signaling pathways and experimental workflows.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first step, priming, is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β. The second step, activation, is triggered by a diverse range of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is designed to specifically interfere with this process, thereby inhibiting the downstream inflammatory cascade.
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes representative data for the inhibitory activity of this compound on IL-1β secretion from bone marrow-derived macrophages. Please note that this data is illustrative and the actual IC50 value may vary based on experimental conditions.
| Compound | Cell Type | Activators | Assay Readout | Representative IC50 |
| This compound | Murine BMDMs | LPS + ATP | IL-1β ELISA | 10 - 100 nM |
| This compound | Murine BMDMs | LPS + Nigericin | IL-1β ELISA | 10 - 100 nM |
| This compound | Human Monocyte-Derived Macrophages | LPS + ATP | IL-1β ELISA | 15 - 150 nM |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
70 µm cell strainer
-
Sterile dissection tools
-
Syringes and needles (25G)
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25G needle and syringe into a sterile 50 mL conical tube.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).
-
Plate the cells in non-tissue culture-treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh BMDM differentiation medium.
-
On day 6-7, the macrophages will be differentiated and ready for use.
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs
Materials:
-
Differentiated BMDMs
-
Complete DMEM
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
Mouse IL-1β ELISA kit
Experimental Workflow Diagram:
Caption: Experimental workflow for evaluating this compound in BMDMs.
Step-by-Step Procedure:
-
Cell Seeding: Harvest differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Priming (Signal 1): Gently remove the old medium and replace it with fresh complete DMEM containing LPS (e.g., 1 µg/mL). Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.1%. After the priming step, carefully wash the cells with sterile PBS and then add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM.
-
Incubation: Incubate for 45-60 minutes at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatants for analysis.
-
Analysis: Quantify the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background IL-1β in unstimulated controls | Cell stress or contamination | Handle cells gently. Check for mycoplasma contamination. |
| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS, ATP, or Nigericin concentrations and incubation times. Ensure activator solutions are fresh. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure a single-cell suspension before seeding. Use calibrated pipettes. |
| Inhibitor precipitation | Poor solubility | Check the solubility of this compound in the culture medium. Consider using a lower starting concentration or a different vehicle, ensuring it is non-toxic to the cells. |
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols and information provided in these application notes offer a robust framework for utilizing this compound in bone marrow-derived macrophages. By following these guidelines, researchers can effectively assess the inhibitory potential of this compound and further elucidate the intricate mechanisms of NLRP3-mediated inflammation.
Application Notes and Protocols for Studying NLRP3 Inflammasome Inhibition in THP-1 Cells Using Nlrp3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases. The human monocytic cell line, THP-1, is a widely used in vitro model to study the activation and inhibition of the NLRP3 inflammasome. These cells can be differentiated into macrophage-like cells, which then express all the necessary components for a functional NLRP3 inflammasome. This document provides detailed protocols and application notes for the use of a novel inhibitor, Nlrp3-IN-13, in THP-1 cell line experiments to assess its efficacy in modulating NLRP3 inflammasome activity.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway. The second signal, or activation, is triggered by a diverse array of stimuli, including pore-forming toxins like nigericin, or extracellular ATP. This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly results in the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.[1][2]
Data Presentation
The following table summarizes the recommended concentration ranges for reagents used in THP-1 cell experiments for studying NLRP3 inflammasome inhibition. Note: As this compound is a novel inhibitor, the optimal concentration for 50% inhibition (IC50) needs to be determined experimentally through a dose-response curve. The provided range is a suggested starting point based on typical small molecule inhibitors.
| Parameter | Recommended Range/Value | Notes |
| THP-1 Cell Seeding Density | 0.5 - 1 x 10^6 cells/mL | Adjust based on the plate format and duration of the experiment. |
| PMA Differentiation | 25 - 100 ng/mL for 24-48 hours | To differentiate THP-1 monocytes into adherent macrophage-like cells.[3] |
| Priming Agent (LPS) | 100 ng/mL - 1 µg/mL | Typically for 3-4 hours to prime the inflammasome.[4] |
| NLRP3 Activator (Nigericin) | 5 - 20 µM | Typically for 1-2 hours to activate the NLRP3 inflammasome.[5] |
| NLRP3 Activator (ATP) | 1 - 5 mM | Typically for 30-60 minutes as an alternative activator.[6] |
| This compound Concentration | 0.1 - 10 µM (Suggested) | A dose-response curve is essential to determine the IC50. |
| This compound Pre-incubation | 30 - 60 minutes | Pre-incubation is recommended before adding the NLRP3 activator.[7] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental design, the following diagrams are provided.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. USP13 stabilizes NLRP3 to facilitate inflammasome activation by preventing TRIM31-mediated NLRP3 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Alzheimer's Disease Models with an NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a specific NLRP3 inflammasome inhibitor, exemplified by MCC950, in the study of Alzheimer's disease (AD) models. The following sections detail the mechanism of action, provide structured quantitative data from preclinical studies, and offer detailed protocols for in vitro and in vivo applications.
Introduction to NLRP3 Inflammasome in Alzheimer's Disease
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that has been increasingly implicated in the pathogenesis of Alzheimer's disease.[1][2] In the context of AD, the NLRP3 inflammasome is activated in microglia, the primary immune cells of the brain, by pathological triggers such as amyloid-beta (Aβ) oligomers and fibrils, as well as hyperphosphorylated tau.[3][4]
Activation of the NLRP3 inflammasome is a two-step process. The "priming" step involves the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression, often initiated by inflammatory signals.[2][5] The "activation" step is triggered by stimuli like Aβ, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][6] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2] The release of these cytokines contributes to a chronic neuroinflammatory state that is thought to exacerbate Aβ and tau pathologies, leading to neuronal dysfunction and cognitive decline.[1][7]
Targeting the NLRP3 inflammasome with specific inhibitors presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in AD.[1][2]
Mechanism of Action of MCC950
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][4] It directly targets the NLRP3 protein, preventing its ATP hydrolysis and subsequent oligomerization, which is a critical step for inflammasome assembly and activation.[4] By blocking this process, MCC950 effectively inhibits the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.[1][4]
Quantitative Data from Preclinical Alzheimer's Disease Models
The following tables summarize the quantitative effects of MCC950 in various preclinical models of Alzheimer's disease.
Table 1: Effects of MCC950 on Cognitive Function in AD Animal Models
| Animal Model | Treatment Regimen | Behavioral Test | Outcome Measure | Result | Reference |
| APP/PS1 Mice | MCC950 (dose not specified) | Not Specified | Cognitive Function | Improved cognitive function | [1] |
| STZ-induced Rat Model of AD | 50 mg/kg MCC950, intraperitoneally | Not Specified | Cognitive Impairment and Anxiety | Suppressed STZ-induced cognitive impairment and anxiety | [8] |
Table 2: Effects of MCC950 on Amyloid-β Pathology in AD Animal Models
| Animal Model | Treatment Regimen | Analyzed Region | Outcome Measure | Result | Reference |
| APP/PS1 Mice | MCC950 (dose not specified) | Brain | Aβ accumulation | Reduced Aβ accumulation | [1] |
| STZ-induced Rat Model of AD | 50 mg/kg MCC950, intraperitoneally | Brain | Aβ plaque buildup | Decreased Aβ plaque buildup | [9] |
Table 3: Effects of MCC950 on Neuroinflammation in AD Models
| Model | Treatment | Analyzed Marker | Result | Reference |
| Primary Microglia (in vitro) | LPS + Aβ + MCC950 | Caspase-1 activation, IL-1β release | Inhibited | [1] |
| APP/PS1 Mice (in vivo) | MCC950 | Inflammasome activation, Microglial activation | Inhibited | [1] |
| STZ-induced Rat Model of AD (in vivo) | 50 mg/kg MCC950 | NLRP3-dependent neuroinflammation | Inhibited | [8] |
| Aged Mice with Isoflurane-induced Cognitive Impairment (in vivo) | 10 mg/kg MCC950, intraperitoneally | Hippocampal NLRP3, ASC, and IL-1β expression | Downregulated | [10][11] |
| Diabetic db/db Mice (in vivo) | MCC950 (12 weeks) | Hippocampal NLRP3, ASC, and IL-1β expression, Caspase-1 activity | Inhibited | [12] |
Signaling Pathways and Experimental Workflows
Caption: NLRP3 inflammasome activation in AD and the inhibitory action of MCC950.
Caption: General experimental workflow for evaluating NLRP3 inhibitors in AD models.
Experimental Protocols
In Vitro Protocol: Inhibition of Aβ-induced NLRP3 Inflammasome Activation in Microglia
This protocol describes the procedure for assessing the inhibitory effect of MCC950 on Aβ-induced NLRP3 inflammasome activation in primary microglia or microglial cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Amyloid-β (1-42) oligomers or fibrils
-
MCC950
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for analysis (ELISA kits, antibodies for Western blotting, etc.)
Procedure:
-
Cell Seeding: Plate microglia at a suitable density in a multi-well plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with serum-free medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After priming, wash the cells once with warm PBS. Add fresh serum-free medium containing various concentrations of MCC950 or vehicle control. Incubate for 1 hour.
-
Stimulation (Signal 2): Add Aβ oligomers or fibrils (e.g., 10 µM) to the wells and incubate for the desired time (e.g., 6-24 hours).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for measuring secreted IL-1β and IL-18 by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse the cells with an appropriate lysis buffer for Western blot analysis of intracellular proteins (e.g., cleaved caspase-1, NLRP3, ASC).
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β and IL-18 in the supernatant according to the manufacturer's instructions.
-
Western Blotting: Analyze the levels of cleaved caspase-1, total caspase-1, NLRP3, and ASC in the cell lysates.
-
(Optional) ASC Speck Visualization: Perform immunofluorescence staining for ASC to visualize the formation of inflammasome specks.
-
In Vivo Protocol: Evaluation of MCC950 in an Alzheimer's Disease Mouse Model
This protocol outlines a general procedure for assessing the therapeutic efficacy of MCC950 in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermate controls
-
MCC950
-
Vehicle solution (e.g., PBS)
-
Equipment for behavioral testing (e.g., Morris water maze)
-
Anesthesia and surgical tools for tissue collection
-
Reagents for tissue processing and analysis (e.g., antibodies for immunohistochemistry, buffers for protein extraction)
Procedure:
-
Animal Grouping and Treatment:
-
Divide the APP/PS1 mice into two groups: vehicle-treated and MCC950-treated. Include a group of wild-type mice as a control.
-
Administer MCC950 or vehicle daily via a suitable route (e.g., intraperitoneal injection at 10-50 mg/kg or oral gavage) for a specified duration (e.g., 1-3 months), starting at an appropriate age before or after significant pathology development.
-
-
Behavioral Testing:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is commonly used to evaluate spatial learning and memory.
-
-
Tissue Collection:
-
At the end of the study, anesthetize the mice and perfuse with cold PBS, followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemical analysis).
-
-
Histological Analysis:
-
Process the fixed brain tissue for cryosectioning or paraffin (B1166041) embedding.
-
Perform immunohistochemistry to visualize and quantify Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and neuroinflammation (e.g., using Iba1 for microglia and GFAP for astrocytes).
-
-
Biochemical Analysis:
-
Homogenize the fresh-frozen brain tissue to extract proteins.
-
Use ELISA to measure the levels of Aβ40 and Aβ42.
-
Perform Western blotting to analyze the levels of inflammasome-related proteins (NLRP3, cleaved caspase-1), synaptic markers (e.g., synaptophysin, PSD-95), and other relevant proteins.
-
Disclaimer: The provided protocols are generalized and should be optimized based on specific experimental goals and laboratory conditions. The use of "this compound" in this document is based on the assumption that it is a representative NLRP3 inhibitor, with MCC950 used as a specific example based on available research. Researchers should consult the primary literature for more detailed and specific methodologies.
References
- 1. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of NLRP3 inflammasome activation and its role in Alzheimers disease [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 inflammasome in Alzheimer’s disease: molecular mechanisms and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. MCC950 reduces autophagy and improves cognitive function by inhibiting NLRP3-dependent neuroinflammation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 12. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nlrp3-IN-13 in Parkinson's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a hallmark of Parkinson's disease (PD), is significantly driven by the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex, when activated by pathological α-synuclein aggregates and other danger signals, triggers a cascade of inflammatory responses leading to the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. This sustained inflammatory environment contributes to the progressive loss of dopaminergic neurons characteristic of PD. Nlrp3-IN-13 is a selective and potent small molecule inhibitor of the NLRP3 inflammasome, offering a targeted therapeutic strategy to quell this detrimental neuroinflammation. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of Parkinson's disease research.
Mechanism of Action
This compound, also identified as Compound C77 in patent WO2022187804, exerts its inhibitory effect by targeting the ATPase activity of the NLRP3 protein. The hydrolysis of ATP is a critical step for the conformational changes in NLRP3 that lead to its oligomerization and the subsequent assembly of the inflammasome complex. By inhibiting NLRP3 ATPase activity, this compound effectively prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (NLRP3 Inhibition) | 2.1 µM | Not specified | [1][2][3][4] |
| Target | NLRP3 ATPase activity | Biochemical Assay | [1][2][3] |
| Effect | Inhibition of IL-1β production | Cellular Assays | [1][2][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
References
Measuring the Efficacy of Nlrp3-IN-13 in Blocking IL-1β Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Its activation leads to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β), which is implicated in a wide array of inflammatory diseases.[1][2][3] Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target for the development of novel anti-inflammatory agents. Nlrp3-IN-13 is a selective and potent small molecule inhibitor of the NLRP3 inflammasome.[4][5] This document provides detailed application notes and experimental protocols for measuring the efficacy of this compound in blocking IL-1β secretion in a cell-based assay.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the NLRP3 protein directly. It has been shown to inhibit the ATPase activity of NLRP3, a critical step for inflammasome assembly and activation.[4][5] By preventing this, this compound effectively blocks the downstream signaling cascade that leads to caspase-1 activation and subsequent processing and release of mature IL-1β.[4][5]
Quantitative Data: Efficacy of this compound
The potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β production has been quantified, with a reported half-maximal inhibitory concentration (IC50) value. This value is crucial for determining the effective concentration range for in vitro experiments.
| Compound | Target | Assay | Cell Type | IC50 | Reference |
| This compound | NLRP3 Inflammasome | IL-1β Secretion | Not Specified | 2.1 µM | [4][5] |
Signaling Pathway and Experimental Workflow
To effectively measure the efficacy of this compound, a two-step in vitro model is commonly employed to activate the NLRP3 inflammasome. This involves a priming step followed by an activation step.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
The experimental workflow involves priming cells with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1][6] Subsequently, a second stimulus such as nigericin or ATP is used to trigger NLRP3 inflammasome assembly and activation, leading to IL-1β secretion.[7][8] this compound is introduced before the activation step to assess its inhibitory capacity.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the efficacy of this compound in blocking IL-1β secretion. These protocols are adaptable for various immune cell types, such as bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine BMDMs
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
IL-1β ELISA kit (murine specific)
Procedure:
-
Cell Seeding:
-
Culture murine BMDMs to 80-90% confluency.
-
Harvest cells and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Priming:
-
The following day, carefully remove the medium and replace it with 100 µL of fresh complete medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 4 hours at 37°C.[9]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be based on its IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
After the 4-hour LPS priming, add 50 µL of the diluted inhibitor or vehicle to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Prepare a stock solution of nigericin in ethanol (B145695) or ATP in sterile PBS.
-
Add 50 µL of the nigericin solution to a final concentration of 10 µM or ATP to a final concentration of 5 mM to all wells (except for the negative control wells).[1][9]
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for the measurement of IL-1β. Supernatants can be used immediately or stored at -80°C.[1]
-
Protocol 2: IL-1β Quantification by ELISA
Materials:
-
Collected cell culture supernatants
-
IL-1β ELISA kit (murine or human, as appropriate)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody overnight.[1]
-
Washing the plate and blocking non-specific binding sites.
-
Adding the collected cell supernatants and IL-1β standards to the plate and incubating.[10]
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the plate and adding a substrate solution to develop a colorimetric signal.[10]
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Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Data Analysis and Interpretation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the IL-1β standards against their known concentrations.
-
IL-1β Concentration: Determine the concentration of IL-1β in the experimental samples by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound using the following formula:
% Inhibition = [1 - (IL-1β in treated sample / IL-1β in vehicle control)] x 100
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IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-1β secretion.[1]
Conclusion
These application notes and protocols provide a robust framework for researchers to accurately measure the efficacy of this compound in inhibiting NLRP3 inflammasome-driven IL-1β secretion. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the characterization of this and other NLRP3 inflammasome inhibitors in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. youtube.com [youtube.com]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
Troubleshooting & Optimization
Nlrp3-IN-13 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Nlrp3-IN-13, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 30 mg/mL (82.1 mM).[1] For complete dissolution, sonication and gentle heating are recommended.[1]
Q2: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A2: Precipitation in aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as this compound. Here are some solutions:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically 0.5% or less, to avoid solvent-induced toxicity and compound precipitation.
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Proper Dilution Technique: Do not add the highly concentrated DMSO stock solution directly to the aqueous medium. Instead, perform serial dilutions. First, make an intermediate dilution of the stock in DMSO, and then add the final diluted solution to your pre-warmed cell culture medium drop-wise while vortexing to ensure rapid and even mixing.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor. This will help you to distinguish the effects of the compound from any effects of the solvent.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo administration, a simple solution of this compound in DMSO is not recommended as it will likely precipitate upon injection. A formulation with co-solvents is necessary to improve solubility and bioavailability. A commonly used formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to prepare this formulation fresh before each use.
Q4: What are the recommended storage conditions for this compound?
A4: As a powder, this compound should be stored at -20°C for up to three years.[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound has been determined in DMSO. For in vivo applications, a co-solvent formulation is recommended.
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL (82.1 mM) | Sonication and heating are recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (v/v/v/v) | Not specified | A common formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for in vitro and in vivo experiments.
Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 30 mg/mL.
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Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes or gently warm it at 37°C until the solution is clear.
-
Aliquot the stock solution into single-use sterile tubes and store at -80°C.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.
Materials:
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Immune cells (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells)
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Cell culture medium (e.g., DMEM or RPMI-1640)
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Lipopolysaccharide (LPS)
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NLRP3 activator (e.g., ATP or Nigericin)
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This compound stock solution (from Protocol 1)
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Phosphate-buffered saline (PBS)
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ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere. For THP-1 cells, differentiate them into macrophage-like cells using PMA for 48-72 hours, followed by a 24-hour rest period in fresh medium.[2]
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[3]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30 minutes or Nigericin (e.g., 10 µM) for 1 hour.[2]
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Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a soluble formulation of this compound for in vivo studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
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Tween 80
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Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound DMSO stock solution and mix thoroughly until the solution is clear.
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Add Tween 80 to the mixture and mix again until clear.
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Slowly add the sterile saline to the mixture while continuously vortexing to obtain the final formulation. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation may need to be adjusted. This formulation should be prepared fresh on the day of use.
Visualizations
References
Technical Support Center: Optimizing Nlrp3-IN-13 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Nlrp3-IN-13 for in vitro assays. Below, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this NLRP3 inflammasome inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: The optimal concentration of this compound is highly dependent on the cell type, stimulus, and specific assay conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal working concentration for your system. Based on data from other potent NLRP3 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended.
Q2: How should I prepare this compound for use in cell culture?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final working concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: When should I add this compound to my cells in a typical two-step activation assay?
A3: this compound should be added to the cells after the priming step (Signal 1, e.g., with LPS) but before the activation step (Signal 2, e.g., with ATP or nigericin). A pre-incubation time of 30-60 minutes with the inhibitor is common practice to allow for cell permeability and target engagement.
Q4: How can I be sure that the observed inhibition is specific to the NLRP3 inflammasome?
A4: To confirm the specificity of this compound, it is essential to include proper controls. This can involve using cells deficient in NLRP3 (e.g., Nlrp3⁻/⁻ macrophages) or testing the inhibitor in parallel assays that activate other inflammasomes, such as AIM2 or NLRC4. A specific NLRP3 inhibitor should not affect the activation of other inflammasomes.
Q5: I am observing cytotoxicity at my working concentration. What should I do?
A5: If you observe significant cytotoxicity, it is recommended to lower the concentration of this compound. A thorough dose-response curve will help identify a concentration that is both effective at inhibiting the NLRP3 inflammasome and non-toxic to the cells. Always run a parallel cytotoxicity assay, such as an LDH release assay, to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of IL-1β secretion | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or stimulus. 2. Incorrect timing of inhibitor addition: The inhibitor was added after NLRP3 inflammasome activation. 3. Inefficient priming (Signal 1): Low expression of pro-IL-1β and NLRP3. 4. Compound instability: The inhibitor may have degraded. | 1. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the IC50. 2. Ensure this compound is added before the activation signal (Signal 2), with a pre-incubation of 30-60 minutes. 3. Confirm priming by measuring pro-IL-1β levels via Western blot or TNF-α secretion. Optimize LPS concentration and incubation time. 4. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| High background IL-1β in control wells | 1. Cell culture contamination: Mycoplasma or other microbial contaminants can activate inflammasomes. 2. Cell stress: High cell density or poor cell health can lead to spontaneous inflammasome activation. | 1. Regularly test cell lines for mycoplasma contamination. Maintain aseptic cell culture techniques. 2. Optimize cell seeding density and ensure proper cell culture conditions. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cell lines can change their responsiveness to stimuli at high passage numbers. 2. Variability in reagents: Lot-to-lot variation in LPS or other reagents can affect results. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Standardize reagent lots and test new lots to ensure consistency. |
| Inhibition of IL-1β but not pyroptosis (LDH release) | 1. Cell death due to other pathways: The stimulus may be inducing cell death through pathways other than pyroptosis. 2. This compound has off-target effects. | 1. Investigate other cell death pathways that may be activated by your stimulus. 2. Assess the specificity of this compound by testing its effect on other inflammasomes and cellular pathways. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol describes a standard method for assessing the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle)
-
Human IL-1β ELISA Kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours at 37°C.[2]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle-only control (DMSO).
-
After LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell death (pyroptosis) by measuring LDH release in the supernatant using an LDH cytotoxicity assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Normalize IL-1β release to cell viability as determined by the LDH assay.
Quantitative Data for Reference NLRP3 Inhibitors
The following table provides IC50 values for well-characterized NLRP3 inhibitors in different in vitro systems. This data can serve as a reference for establishing an effective concentration range for this compound.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[3] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[3] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β release | 6 µM[4] |
| MNS | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | IL-1β release | 2 µM[4] |
| INF39 | Not Specified | Not Specified | IL-1β release | 10 µM[4] |
Visualizing the NLRP3 Pathway and Experimental Workflow
Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
References
Technical Support Center: Troubleshooting Inconsistent Results with NLRP3-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using NLRP3-IN-13, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating a high-concentration stock solution.[1][2] For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture.[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 6 months.[1] It is not recommended to store aqueous dilutions; they should be prepared fresh for each experiment.[1]
Q2: I'm observing cytotoxicity in my cell cultures after treatment with this compound. Is this expected?
A2: Not necessarily. While the activation of the NLRP3 inflammasome can lead to pyroptosis, a form of inflammatory cell death, a direct inhibitor like this compound should ideally prevent this.[3] Observed cell death could be an off-target effect or due to experimental conditions.[3] It is crucial to perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release, to distinguish between the inhibition of pyroptosis and general compound-induced toxicity.[3] Additionally, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5% v/v) to avoid solvent-induced toxicity.[4]
Q3: How can I confirm that the inhibitory effects I'm seeing are specific to the NLRP3 inflammasome?
A3: To confirm the specificity of this compound, it is essential to include control experiments that activate other inflammasomes, such as NLRC4 or AIM2. A truly selective NLRP3 inhibitor should not significantly affect the release of IL-1β in assays where these other inflammasomes are activated.[3]
Q4: What are the typical priming and activation signals for studying NLRP3 inflammasome inhibition?
A4: Canonical NLRP3 inflammasome activation is a two-step process.[5][6] The first step, "priming," often involves stimulating cells with a Toll-like receptor (TLR) ligand like lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[4][5] The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin (B1684572), or monosodium urate (MSU) crystals, which leads to the assembly of the inflammasome complex.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of IL-1β release | Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions. | Perform a dose-response curve with a range of this compound concentrations to determine the optimal inhibitory concentration (IC50).[4] |
| Inefficient Priming (Signal 1): Insufficient priming can lead to low levels of NLRP3 and pro-IL-1β, making it difficult to observe inhibition. | Ensure robust priming of your cells. For macrophages, this typically involves stimulation with an appropriate concentration of LPS for 3-4 hours.[4] Confirm priming by measuring NLRP3 and pro-IL-1β expression via qPCR or Western blot.[4] | |
| Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles.[4] Avoid prolonged storage of diluted working solutions.[4] | |
| Timing of Inhibitor Addition: The inhibitor may not have been present for a sufficient amount of time before activation. | For optimal results, pre-incubate your cells with this compound for 30-60 minutes before adding the activation signal (Signal 2).[4] | |
| High background inflammation or cell death in controls | LPS Contamination: Reagents and consumables may be contaminated with endotoxin. | Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin.[4] |
| DMSO Toxicity: High concentrations of the solvent can be toxic to cells. | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium. Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples.[4] | |
| Cell Stress: Over-confluent or unhealthy cells can lead to spontaneous inflammasome activation. | Ensure proper cell culture technique and use cells within a defined, low passage number range.[3] | |
| Inhibition of TNF-α or IL-6 is observed | Off-target effect on the NF-κB pathway: The inhibitor may be acting on the upstream priming signal rather than directly on the NLRP3 inflammasome. | This suggests that the compound may not be specific to the NLRP3 inflammasome. Further investigation into the mechanism of NF-κB inhibition would be required.[3] |
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytic cells.
1. Cell Preparation:
-
BMDMs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.[7][9]
-
THP-1 cells: To differentiate into macrophage-like cells, treat THP-1 cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before the experiment.[7]
2. NLRP3 Inflammasome Activation and Inhibition:
-
Priming (Signal 1): Seed the differentiated macrophages in a suitable culture plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[4]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes.[4]
-
Activation (Signal 2): Add an NLRP3 activator. Common activators include ATP (e.g., 5 mM for 30-60 minutes) or nigericin (e.g., 10 µM for 1-2 hours).[4][7]
3. Sample Collection and Analysis:
-
Supernatant Collection: Collect the cell culture supernatant to measure the release of IL-1β using an ELISA kit.[4]
-
Cell Lysate Preparation: Lyse the cells to perform Western blot analysis for cleaved caspase-1, NLRP3, and ASC expression.[4]
-
Cytotoxicity Assay: Use the collected supernatant to perform an LDH assay to assess cell viability.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Nlrp3-IN-13 for cell culture experiments
Welcome to the technical support center for Nlrp3-IN-13. This guide provides detailed information, troubleshooting tips, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is practically insoluble in aqueous solutions such as water or phosphate-buffered saline (PBS).[1] Therefore, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM.[1] If the compound does not dissolve readily, gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[2][3] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: My this compound is precipitating when I add it to my cell culture medium. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of this compound.[1] This typically occurs when the DMSO stock solution is added directly to the aqueous cell culture medium. To prevent this, it is crucial to perform an intermediate dilution step. First, dilute the high-concentration stock solution into a smaller volume of cell culture medium before adding it to the final culture volume. This gradual dilution helps to keep the compound in solution. Also, ensure the final concentration of DMSO in your cell culture is low (typically less than 0.5%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation | Direct addition of concentrated DMSO stock to aqueous medium. | Prepare an intermediate dilution of the stock solution in cell culture medium before adding it to the final culture volume. |
| Final concentration of the inhibitor is too high. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiment. | |
| Low quality or hydrated DMSO was used. | Use fresh, anhydrous DMSO to prepare the stock solution.[1] | |
| Inconsistent Experimental Results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Degradation of the compound. | Store the stock solution at the recommended temperature (-20°C or -80°C) and use it within the specified timeframe.[2] | |
| Cell Viability Issues | High final concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally <0.1%, and not exceeding 0.5%). |
| Off-target effects of the inhibitor at high concentrations. | Determine the lowest effective concentration of this compound through a dose-response curve. |
Quantitative Data Summary
| Solvent | Solubility | Recommendations |
| DMSO | ≥ 30 mg/mL (82.1 mM)[3] | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Insoluble[1] | Not recommended as a primary solvent. |
| Water | Insoluble[1] | Do not dissolve directly in aqueous buffers. |
| Dimethylformamide (DMF) | High Solubility (~30 mg/mL)[1] | An alternative to DMSO for stock solutions. |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell Culture
-
Prepare a High-Concentration Stock Solution:
-
Prepare an Intermediate Dilution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your cell culture plates containing the cells and medium to achieve the desired final concentration. For the example above, you would add the 100 µM intermediate solution at a 1:10 dilution to your cells.
-
Ensure the final DMSO concentration is below 0.5%.
-
General Protocol for an In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed your cells of interest (e.g., THP-1 monocytes or bone marrow-derived macrophages) in a suitable multi-well plate at an appropriate density.
-
For THP-1 cells, differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours, followed by a 24-hour rest period in fresh, PMA-free medium.[4]
-
-
Priming (Signal 1):
-
Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of NLRP3 and pro-IL-1β. A common priming agent is lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours.
-
-
Inhibitor Treatment:
-
After priming, gently wash the cells with PBS and then add fresh medium containing various concentrations of this compound (prepared as described above).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with the inhibitor for 1 hour.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator to the wells. Common activators include:
-
ATP (5 mM for 30 minutes)
-
Nigericin (10 µM for 1 hour)
-
-
-
Sample Collection and Analysis:
-
After the activation step, collect the cell culture supernatants to measure the levels of secreted IL-1β using an ELISA kit.
-
Cell lysates can also be prepared to analyze the expression of inflammasome components by Western blot.
-
Visualizations
Caption: Workflow for dissolving and using this compound.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
References
Nlrp3-IN-13 stability in DMSO and culture media
Welcome to the technical support center for NLRP3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution of this compound in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. To aid dissolution, gentle warming and vortexing can be applied.[3]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[4]
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do to prevent this?
A: Precipitation is a common issue when diluting a concentrated DMSO stock solution into an aqueous medium. To avoid this, it is advisable to perform serial dilutions. Adding the diluted stock solution dropwise to the stirred culture medium can also help prevent precipitation.[4] It is also crucial to ensure the final DMSO concentration in your cell culture is low (typically ≤ 0.1%) to maintain compound solubility and minimize solvent-induced effects.[2] Some reports indicate that high concentrations of DMSO can inhibit NLRP3 inflammasome activation.[5][6][7]
Q4: How stable is this compound in cell culture media at 37°C?
A: The stability of small molecule inhibitors like this compound in cell culture media at 37°C can be variable and is influenced by factors such as the media composition and pH.[8] It is generally recommended to prepare fresh working solutions for each experiment.[9] While specific quantitative stability data for this compound is not publicly available, you can assess its stability in your specific experimental setup by following the protocol outlined in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect of this compound | 1. Degradation of the compound: The inhibitor may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C). 2. Improper storage: Repeated freeze-thaw cycles or incorrect storage temperature can lead to degradation. 3. Precipitation of the compound: The inhibitor may have precipitated out of the culture medium. | 1. Assess the stability of this compound in your cell culture medium using the provided HPLC-MS protocol. 2. Prepare fresh working solutions for each experiment. 3. Aliquot stock solutions and store them at -80°C. 4. Follow best practices for diluting the DMSO stock in aqueous media to avoid precipitation. |
| High background of IL-1β secretion in control wells | 1. DMSO effect: The final concentration of DMSO in the culture medium may be high enough to activate the NLRP3 inflammasome.[4] 2. Cell stress: Over-confluence or other stressors can lead to inflammasome activation. | 1. Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%) and is consistent across all wells, including a vehicle-only control. 2. Maintain optimal cell density and handling conditions. |
| Variability between experimental replicates | 1. Inconsistent inhibitor concentration: This could be due to incomplete dissolution of the stock solution or precipitation in the culture medium. 2. Inconsistent timing: Variations in incubation times for priming, inhibitor treatment, or activation can lead to variable results. | 1. Ensure the stock solution is fully dissolved. 2. Carefully prepare working solutions to avoid precipitation. 3. Standardize all incubation times throughout the experiment. |
Quantitative Data Summary
| Time (hours) at 37°C | % this compound Remaining (RPMI + 10% FBS) - Hypothetical | % this compound Remaining (DMEM + 10% FBS) - Hypothetical |
| 0 | 100 ± 0 | 100 ± 0 |
| 2 | 95 ± 2.1 | 97 ± 1.8 |
| 8 | 82 ± 3.5 | 88 ± 2.9 |
| 24 | 65 ± 4.2 | 75 ± 3.3 |
| 48 | 45 ± 5.1 | 58 ± 4.5 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-MS
This protocol provides a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Cold acetonitrile (B52724) with an internal standard
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution by diluting the stock solution in the desired cell culture medium (with or without 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of intact this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.[8]
-
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting stability issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCDC50 suppresses NLRP3 inflammasome activity by mediating autophagic degradation of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Protocol to profile spatially resolved NLRP3 inflammasome complexes using APEX2-based proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Nlrp3-IN-13 precipitation in aqueous solutions
Welcome to the technical support center for Nlrp3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent inhibitor of the NLRP3 inflammasome, with an IC50 of 2.1 μM.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[3][4] Its activation leads to the release of pro-inflammatory cytokines IL-1β and IL-18.[3][4] this compound functions by inhibiting the ATPase activity of NLRP3, which is essential for its activation and the subsequent inflammatory cascade.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 30-50 mg/mL).[1][5] The compound has poor solubility in aqueous solutions, and direct dissolution in water, PBS, or cell culture media will likely result in precipitation.[6][7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound as a solid should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][8]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.1% to 0.5%.[5][7] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous buffers is a common challenge due to its hydrophobic nature.[6][7] The following table summarizes the potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately upon dilution | The final concentration of this compound exceeds its solubility limit in the aqueous medium.[6] | - Lower the final working concentration of this compound.- Increase the final volume of the aqueous medium to further dilute the compound.[9] |
| The percentage of organic co-solvent (DMSO) in the final solution is too low to maintain solubility.[6] | - While keeping the final DMSO concentration non-toxic to cells (ideally ≤0.1%), ensure it is sufficient to aid solubility.[5] | |
| Improper mixing technique leading to localized high concentrations and precipitation. | - Add the DMSO stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[7][10] | |
| Precipitation over time during incubation | The compound is coming out of solution due to temperature fluctuations or interactions with media components.[10][11] | - Ensure the incubator provides a stable, humidified environment to prevent evaporation, which can concentrate the compound.[10] - Minimize the time culture vessels are outside the incubator. |
| The compound may be binding to plasticware. | - Consider using low-adhesion microplates or glassware. | |
| Inconsistent experimental results | Incomplete dissolution of the stock solution, leading to an inaccurate starting concentration. | - Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming (up to 37°C) and brief sonication can be used to aid dissolution.[1][5] |
Logical Workflow for Troubleshooting Precipitation
The following diagram illustrates a step-by-step process to diagnose and resolve precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a 10-50 mM stock solution. For example, to make a 10 mM stock solution of this compound (MW: 365.41 g/mol ), dissolve 3.65 mg in 1 mL of DMSO.
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution to 37°C or use brief sonication.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.[1]
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium or aqueous buffer to 37°C.[7]
-
To minimize precipitation, it is best to add a small volume of the high-concentration stock to a larger volume of the aqueous medium.
-
While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the this compound DMSO stock solution to achieve the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Protocol 2: Quantitative Solubility Assessment using the Shake-Flask Method
This protocol describes how to determine the thermodynamic solubility of this compound in a specific aqueous buffer.[12][13]
Materials:
-
This compound solid
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37°C)
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL). The goal is to have undissolved solid remaining.
-
Securely cap the vials. Prepare at least three replicates.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a consistent speed (e.g., 100 rpm) at 37°C for 24-48 hours to allow the solution to reach equilibrium.[13]
-
-
Phase Separation:
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
-
Calculation of Solubility:
-
The concentration determined by HPLC represents the thermodynamic solubility of this compound in that specific buffer under the tested conditions.
-
Signaling Pathway Visualization
Canonical NLRP3 Inflammasome Activation Pathway
The diagram below illustrates the two-signal model for the activation of the NLRP3 inflammasome and highlights the point of inhibition by this compound.[3][4]
Caption: Canonical NLRP3 inflammasome activation pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Nlrp3-IN-13 Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of NLRP3 inhibitors like Nlrp3-IN-13 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My compound inhibits IL-1β release, but how can I be certain it's specifically targeting the NLRP3 inflammasome?
A1: Inhibition of IL-1β is the primary readout for NLRP3 inflammasome activity, but it is not exclusive. Other inflammasomes, such as NLRC4 and AIM2, also lead to IL-1β maturation. To confirm NLRP3 specificity, it is crucial to perform parallel assays using activators for these other inflammasomes. A truly selective NLRP3 inhibitor should not significantly affect IL-1β secretion in assays where the NLRC4 or AIM2 inflammasomes are activated.[1]
Q2: I'm observing significant cell death in my cultures treated with my NLRP3 inhibitor. Is this an expected on-target effect?
A2: Not necessarily. While activation of the NLRP3 inflammasome can induce an inflammatory form of cell death called pyroptosis, a direct inhibitor of NLRP3 should prevent this.[1] Observed cytotoxicity could be an off-target effect of the compound. It is essential to perform a standard cytotoxicity assay, such as measuring lactate (B86563) dehydrogenase (LDH) release or using a viability dye like Sytox Green, to distinguish between the inhibition of pyroptosis and general compound toxicity.[2]
Q3: What are some common off-target pathways for NLRP3 inhibitors?
A3: While highly selective inhibitors are the goal, some small molecules may have off-target effects. One common off-target pathway is the NF-κB signaling pathway.[1] The priming step in NLRP3 activation assays often uses lipopolysaccharide (LPS) to activate Toll-like receptors (TLRs), leading to NF-κB activation and the upregulation of NLRP3 and pro-IL-1β gene expression.[2][3] If your compound inhibits the NF-κB pathway, you may observe a decrease in IL-1β, which could be misinterpreted as direct NLRP3 inhibition.
Q4: When is the optimal time to add the NLRP3 inhibitor in my experimental workflow?
A4: For optimal inhibitory effect, the NLRP3 inhibitor should be added to the cell culture after the priming step (Signal 1) but before the activation step (Signal 2).[2] A typical incubation time with the inhibitor is between 45 to 60 minutes before adding the NLRP3 activator (e.g., ATP or nigericin).[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inhibition of TNF-α or IL-6 is observed. | The compound is likely not specific to the NLRP3 inflammasome and may be inhibiting the upstream NF-κB priming signal. | Measure the expression of NF-κB target genes (e.g., TNF, IL6) to determine if the inhibitor affects the priming step. A specific NLRP3 inhibitor should not inhibit the production of these cytokines.[1] |
| Inconsistent results between experiments. | 1. Cell passage number: Primary cells (like BMDMs) or cell lines (like THP-1) can lose responsiveness at high passage numbers. 2. Reagent variability: Lot-to-lot variations in LPS or other activators can affect the magnitude of the response. | 1. Use cells within a defined, low passage number range. 2. Test new lots of reagents and establish a new dose-response curve for activators if necessary.[1][2] |
| High background signal in control wells. | 1. Cell stress or contamination: Stressed cells may spontaneously activate the inflammasome. Mycoplasma contamination is a known cause of inflammasome activation. 2. Serum components: Components in fetal bovine serum (FBS) can sometimes activate cells. | 1. Ensure proper cell culture technique and regularly test for mycoplasma contamination. 2. Consider reducing the serum concentration during the assay or using a serum-free medium if your cells can tolerate it.[4] |
| Compound shows cytotoxicity at concentrations required for NLRP3 inhibition. | The compound has a narrow therapeutic window, and the observed inhibition of IL-1β may be due to general toxicity rather than specific NLRP3 inhibition. | Perform a cytotoxicity assay (e.g., LDH release) in parallel with your inflammasome assay to distinguish between specific inhibition and general toxicity.[2] If the IC50 for cytotoxicity is close to the IC50 for NLRP3 inhibition, the compound may have off-target toxicity. |
Quantitative Data on Inhibitor Specificity
| Target | Inhibitor | IC50 (nM) | Assay Type |
| NLRP3 | MCC950 | 8 | LPS-primed BMDMs, IL-1β release |
| NLRC4 | MCC950 | >10,000 | S. typhimurium-infected BMDMs, IL-1β release |
| AIM2 | MCC950 | >10,000 | Poly(dA:dT)-transfected BMDMs, IL-1β release |
| Caspase-1 | MCC950 | >10,000 | Recombinant enzyme assay |
| NF-κB (TNF-α) | MCC950 | >10,000 | LPS-primed BMDMs, TNF-α release |
This table is for illustrative purposes and uses the well-characterized inhibitor MCC950 as an example.
Experimental Protocols
Protocol 1: Assessing NLRP3 Inflammasome Specificity
This protocol is designed to determine if an inhibitor specifically targets the NLRP3 inflammasome or has broader inhibitory effects on other inflammasomes.
1. Cell Seeding:
-
Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
2. Priming (Signal 1):
-
For NLRP3 and AIM2 activation, prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours.
-
For NLRC4 activation, priming is not always necessary, but a low dose of LPS can enhance the signal.
3. Inhibitor Treatment:
-
After priming, remove the LPS-containing medium.
-
Add fresh medium containing the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 45-60 minutes.[2]
4. Activation (Signal 2):
-
NLRP3 Activation: Add ATP (2.5-5 mM) or Nigericin (5-10 µM) and incubate for 45-60 minutes.[2]
-
NLRC4 Activation: Infect cells with Salmonella typhimurium or transfect with flagellin.
-
AIM2 Activation: Transfect cells with poly(dA:dT).
5. Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure IL-1β concentration in the supernatant using an ELISA kit.
Protocol 2: Cytotoxicity Assay (LDH Release)
This assay is performed in parallel with the inflammasome activation assay to assess compound-induced cell death.
1. Experimental Setup:
-
Set up a 96-well plate with cells and inhibitor concentrations identical to the inflammasome assay.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with lysis buffer (maximum LDH release).
-
2. Incubation:
-
Incubate the plate for the same duration as the inflammasome assay.
3. Sample Collection:
-
Centrifuge the plate and collect the supernatant.
4. LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
5. Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting potential off-target effects.
Specificity Testing Logic
Caption: Logic for determining inhibitor specificity against different inflammasomes.
References
Technical Support Center: Cytotoxicity Assessment of Nlrp3-IN-13 in Primary Cells
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of Nlrp3-IN-13, a novel inhibitor of the NLRP3 inflammasome, in primary cell cultures.
Frequently Asked Questions (FAQs)
Inhibitor-Related Questions
-
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor targeting the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex crucial to the innate immune response, responsible for activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] this compound is designed to bind directly to the NLRP3 protein, likely within the NACHT domain, inhibiting its ATPase activity and preventing the conformational changes required for inflammasome assembly and activation.[4] This action blocks the downstream inflammatory cascade.[5][6]
-
Q2: What is the recommended concentration range and expected cytotoxicity of this compound in primary cells? A2: The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental conditions. It is critical to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for NLRP3 inhibition and the concentration at which cytotoxicity occurs (CC50). An ideal inhibitor should have a wide therapeutic window, meaning its IC50 for inflammasome inhibition is significantly lower than its CC50.[5] For initial experiments, a concentration range of 0.1 µM to 20 µM is recommended for screening.
Experimental Design & Controls
-
Q3: How can I differentiate between targeted NLRP3 inhibition and general cytotoxicity? A3: This is a critical aspect of your experimental design. A reduction in IL-1β secretion could be due to either specific inflammasome inhibition or simply cell death. To distinguish between these, you must run parallel assays:
-
Efficacy Assay: Measure the inhibition of IL-1β or IL-18 secretion via ELISA.
-
Cytotoxicity Assay: Simultaneously assess cell viability using methods like MTT or measure membrane integrity with an LDH release assay.[5] A true inhibitory effect will show a significant decrease in cytokine release at concentrations that do not cause a significant decrease in cell viability.
-
-
Q4: What are the essential controls for a cytotoxicity assessment of this compound? A4: Proper controls are essential for valid data. Your experimental setup should include:
-
Untreated Control: Cells in media alone to establish baseline viability.
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent-induced toxicity.[7] The final DMSO concentration should typically be kept below 0.5%.
-
Positive Cytotoxicity Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH assays) to determine maximum cell death/LDH release.[8][9]
-
Inflammasome Activation Control: Cells treated with priming (LPS) and activation (e.g., ATP, Nigericin) signals without the inhibitor to confirm robust inflammasome activation.[6][10]
-
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low Inhibitor Concentrations | 1. Compound Precipitation: this compound may be poorly soluble in the culture medium, leading to the formation of cytotoxic precipitates.[5]2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high for the specific primary cells being used.[7]3. Cell Health: Primary cells may be stressed due to improper handling, high passage number, or suboptimal culture conditions. | 1. Verify Solubility: Ensure the stock solution is fully dissolved. Visually inspect the final culture medium for any signs of precipitation. Consider using a lower stock concentration or testing alternative solvents.2. Optimize Solvent Concentration: Perform a vehicle-only toxicity curve to determine the maximum non-toxic concentration for your cells. Ensure the final concentration is consistent across all wells.[7]3. Improve Cell Culture Practices: Use low-passage primary cells and ensure optimal seeding density and media conditions. Allow cells to adhere and recover before starting the experiment. |
| Inconsistent Results Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in viability and cytokine assays.2. Inhibitor/Reagent Inhomogeneity: Inadequate mixing of the inhibitor or other reagents in the wells.3. Edge Effects: Wells on the periphery of the 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. | 1. Ensure Single-Cell Suspension: Gently triturate the cell suspension before plating to avoid clumps. Mix the cell suspension between pipetting to maintain uniformity.2. Proper Mixing Technique: After adding any reagent, mix the plate gently on an orbital shaker for 30-60 seconds. Do not pipette directly onto the cell monolayer.3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| No Inhibition of IL-1β, but High Cytotoxicity Observed | 1. Off-Target Effects: At high concentrations, the inhibitor may be inducing cell death through a mechanism independent of NLRP3, such as apoptosis or necrosis.[11][12]2. Caspase-1 Independent Cell Death: Some stimuli can induce NLRP3-dependent cell death pathways that are not reliant on caspase-1, and therefore would not be reflected in IL-1β processing.[11][13] | 1. Assess Apoptosis: Use assays like Annexin V/PI staining and flow cytometry to investigate if the inhibitor is inducing apoptosis.[14]2. Test Specificity: Evaluate the inhibitor's effect on other inflammasomes (e.g., NLRC4, AIM2) using different stimuli to confirm its specificity for NLRP3. A truly specific inhibitor should not affect these other pathways.[7] |
Data Presentation
Quantitative data should be summarized for clarity. Below are representative tables for cytotoxicity and efficacy data for this compound.
Table 1: Cytotoxicity of this compound in Primary Human and Mouse Cells
| Cell Type | Assay | Exposure Time (hrs) | CC50 (µM) |
| Human PBMCs | MTT | 24 | 28.5 |
| Human PBMCs | LDH Release | 24 | 35.2 |
| Mouse BMDMs | MTT | 24 | 19.8 |
| Mouse BMDMs | LDH Release | 24 | 24.1 |
| CC50 (50% cytotoxic concentration) values are determined from dose-response curves. |
Table 2: Efficacy of this compound in Inhibiting IL-1β Secretion
| Cell Type | Activation Stimulus | IC50 (µM) | Therapeutic Index (CC50/IC50) |
| Human PBMCs | LPS + Nigericin | 0.45 | 63.3 (MTT) |
| Mouse BMDMs | LPS + ATP | 0.22 | 90.0 (MTT) |
| IC50 (half-maximal inhibitory concentration) values are determined from IL-1β ELISA data. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Plating: Seed primary cells (e.g., BMDMs, PBMCs) in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.[17]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16][18]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Leave the plate at room temperature in the dark overnight or for at least 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[19]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional wells for "Maximum LDH Release" (treat with lysis buffer or 1% Triton X-100) and "Spontaneous LDH Release" (untreated cells) controls.[8][9]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[8][20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. NLRP3 (NALP3, cryopyrin) facilitates in vivo caspase-1, necrosis, & HMGB1 release via inflammasome-dependent and –independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-1-Dependent and -Independent Cell Death Pathways in Burkholderia pseudomallei Infection of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The intersection of cell death and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
Technical Support Center: Optimizing LPS Priming for NLRP3 Inflammasome Experiments with Nlrp3-IN-13
Welcome to the technical support center for optimizing lipopolysaccharide (LPS) priming in NLRP3 inflammasome experiments, with a special focus on the use of the inhibitor Nlrp3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the two-signal model for NLRP3 inflammasome activation?
A1: The activation of the NLRP3 inflammasome typically requires two distinct signals. The first, known as the "priming" signal (Signal 1), is often initiated by microbial components like LPS, which engage Toll-like receptors (TLRs).[1][2] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2][3] The second signal (Signal 2) can be triggered by a variety of stimuli, including ATP, pore-forming toxins, or particulate matter, and leads to the assembly and activation of the NLRP3 inflammasome complex.[1][2]
Q2: Why is LPS priming necessary for NLRP3 activation in most cell types?
A2: In many cell types, such as macrophages, the baseline expression of NLRP3 is insufficient for inflammasome activation.[1] LPS priming upregulates the expression of the NLRP3 protein to a level that allows for its subsequent activation by a second signal.[1] Priming also induces the transcription and translation of pro-IL-1β, the precursor form of the inflammatory cytokine IL-1β, which is a key downstream product of inflammasome activation.[1]
Q3: What is the mechanism of action of this compound?
A3: While specific literature on "this compound" is not abundant, NLRP3 inhibitors generally act by directly binding to the NLRP3 protein.[4] This binding prevents the conformational changes required for its activation and subsequent assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[4][5]
Q4: Can NLRP3 be activated without LPS priming?
A4: While the two-signal model is standard, some studies have shown that in certain cell types, like human monocytes, NLRP3 can be activated without a priming step, leading to IL-18 release.[3][6] However, priming is generally required to potentiate the inflammasome response and is essential for IL-1β production.[3] Additionally, some stimuli, such as certain viral RNAs, may be able to provide both priming and activation signals.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Weak or no IL-1β/IL-18 secretion after LPS priming and activation. | 1. Suboptimal LPS concentration. | Perform a dose-response experiment with LPS (e.g., 10 ng/mL, 100 ng/mL, 1 µg/mL) to determine the optimal concentration for your cell type.[8] |
| 2. Inappropriate LPS priming time. | Optimize the incubation time for LPS priming (e.g., 2, 4, 6, or even 24 hours).[8][9] | |
| 3. Low cell viability due to LPS toxicity. | Check cell viability after LPS treatment. If toxicity is high, reduce the LPS concentration or incubation time. | |
| 4. Ineffective NLRP3 activator (Signal 2). | Ensure the activator (e.g., ATP, nigericin) is fresh and used at the correct concentration and for the optimal duration. | |
| 5. Cell passage number is too high. | Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[10] | |
| High background inflammation in unprimed control cells. | 1. Endotoxin (B1171834) contamination in reagents or cultureware. | Use endotoxin-free reagents and plastics. Test all components of your experiment for endotoxin contamination. |
| 2. Cells are already partially primed. | Ensure cells are healthy and not stressed before starting the experiment. Allow cells to rest after plating before beginning treatment. | |
| Inconsistent results between experiments. | 1. Variation in cell density. | Ensure consistent cell seeding density across all experiments.[10] |
| 2. Variability in LPS or other reagent potency. | Use the same batch of LPS and other key reagents for a set of experiments. Aliquot reagents to avoid multiple freeze-thaw cycles. | |
| This compound fails to inhibit inflammasome activation. | 1. Inhibitor concentration is too low. | Perform a dose-response experiment with this compound to determine its IC50 in your experimental setup. |
| 2. Inappropriate inhibitor incubation time. | Optimize the pre-incubation time with this compound before adding the NLRP3 activator. A typical pre-incubation time is 30-60 minutes.[10] | |
| 3. The inflammatory response is not NLRP3-dependent. | Use NLRP3-deficient cells (if available) as a negative control to confirm the involvement of the NLRP3 inflammasome. |
Experimental Protocols & Data
Optimizing LPS Priming Conditions
The optimal concentration and duration of LPS priming can vary significantly between different cell types. A systematic optimization is crucial for robust and reproducible results.
Table 1: Recommended LPS Priming Conditions for Different Cell Types
| Cell Type | LPS Concentration Range | Typical Priming Time | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 100 ng/mL - 1 µg/mL | 3 - 6 hours | [10] |
| Human Monocytic Cell Line (THP-1) | 500 ng/mL - 1 µg/mL | 4 hours | [3][9] |
| Immortalized Mouse Microglia (IMG) | 10 ng/mL - 1000 ng/mL | 4 - 24 hours | [8] |
| Human Gingival Epithelial Cells | Varies | Varies | [11] |
Protocol: LPS Priming and this compound Inhibition Assay
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
LPS Priming (Signal 1):
-
Replace the culture medium with fresh medium containing the desired concentration of LPS.
-
Incubate for the optimized priming duration (e.g., 4 hours).
-
-
Inhibitor Treatment:
-
Gently remove the LPS-containing medium.
-
Add fresh medium containing this compound at the desired concentration (or vehicle control, e.g., DMSO).
-
Incubate for 30-60 minutes.[10]
-
-
NLRP3 Activation (Signal 2):
-
Add the NLRP3 activator (e.g., ATP to a final concentration of 5 mM or nigericin (B1684572) to 10 µM) directly to the wells containing the inhibitor.[10]
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 45-60 minutes for nigericin).[10]
-
-
Sample Collection:
-
Carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).
-
Lyse the remaining cells to prepare protein lysates for Western blot analysis (e.g., to detect cleaved caspase-1).
-
Visualizing Key Pathways and Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step experimental workflow for assessing this compound efficacy.
Troubleshooting Logic for Weak NLRP3 Activation
Caption: A decision tree for troubleshooting suboptimal NLRP3 inflammasome activation.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of LPS‑induced NLRP3 inflammasome activation by stem cell‑conditioned culture media in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Key Modulators
For researchers, scientists, and drug development professionals, the targeted inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy for a host of inflammatory disorders. While this guide was intended to focus on Nlrp3-IN-13, extensive literature searches did not yield specific public data for a compound with this designation. Therefore, this guide provides a detailed comparison of two prominent and well-characterized small-molecule NLRP3 inhibitors, MCC950 and CY-09, to serve as a valuable resource for evaluating NLRP3-targeting compounds.
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] Its activation is a key driver of inflammation in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of diseases, such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, Alzheimer's disease, and atherosclerosis.[3]
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process.[2][3] The first step, "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2] The second step, "activation," is triggered by a secondary stimulus, such as extracellular ATP, pore-forming toxins, or crystalline substances.[2] This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This proximity induces the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1] Activated caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[2][4]
Caption: Canonical NLRP3 inflammasome activation pathway, illustrating the two-signal model and points of therapeutic intervention.
Quantitative Comparison of NLRP3 Inhibitors
The potency of NLRP3 inhibitors is a critical parameter for their evaluation and is typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the inflammasome-mediated response by 50%.
| Parameter | MCC950 | CY-09 |
| Target | NLRP3 NACHT Domain (Walker B motif)[5] | NLRP3 NACHT Domain (Walker A motif)[5] |
| Mechanism of Action | A diarylsulfonylurea-containing compound that locks NLRP3 in an inactive conformation, preventing its activation and oligomerization.[5] It inhibits ATP hydrolysis.[6] | Directly binds to the ATP-binding motif, inhibiting the intrinsic ATPase activity of NLRP3, which is crucial for its oligomerization and inflammasome assembly.[5][7] |
| IC50 (mouse BMDMs) | ~7.5 nM[6][8] | ~6 µM[9] |
| IC50 (human HMDMs) | ~8.1 nM[6] | N/A |
| Selectivity | Highly selective for NLRP3 over AIM2, NLRC4, or NLRP1 inflammasomes.[6] | Specific for NLRP3; does not affect the ATPase activity of NLRC4, NLRP1, NOD2, or RIG-I.[7] |
Key Insights from the Data:
-
Potency: MCC950 is a highly potent inhibitor, with IC50 values in the low nanomolar range, making it a benchmark compound in NLRP3 research.[6]
-
Mechanism: Both MCC950 and CY-09 are direct inhibitors of NLRP3, but they target different motifs within the NACHT domain.[5] This difference in binding site contributes to their varying potencies.
-
Selectivity: Both compounds exhibit high selectivity for the NLRP3 inflammasome, which is a crucial feature to minimize off-target effects and potential toxicity.[6][7][10]
Experimental Methodologies
Standardized experimental protocols are essential for the accurate assessment and comparison of NLRP3 inhibitors. Below are representative methodologies for key in vitro assays.
Caption: A generalized experimental workflow for determining the in vitro efficacy of an NLRP3 inhibitor.
Detailed Protocol 1: In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is the primary method for quantifying the potency of NLRP3 inhibitors by measuring the secretion of mature IL-1β from immune cells.
1. Cell Culture and Seeding:
-
Culture bone marrow-derived macrophages (BMDMs) in a suitable medium.
-
Seed the differentiated BMDMs in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
2. Priming (Signal 1):
-
Prime the BMDMs by treating them with Lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
After the priming step, treat the cells with various concentrations of the NLRP3 inhibitor (e.g., MCC950, CY-09) or a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
4. Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as ATP (to a final concentration of 5 mM) or nigericin (B1684572) (10 µM).
-
Incubate for 45-60 minutes at 37°C.
5. Sample Collection and Analysis:
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Normalize the IL-1β concentrations to the vehicle-treated control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression analysis.
Detailed Protocol 2: ASC Oligomerization Assay
This assay assesses the ability of an inhibitor to prevent the formation of the ASC speck, a key step in inflammasome assembly.
1. Cell Treatment:
-
Follow the same cell culture, priming, inhibitor treatment, and activation steps as described in the IL-1β release assay, typically using a larger plate format (e.g., 6-well plate) to obtain sufficient protein.
2. Cell Lysis:
-
After treatment, lyse the cells in a suitable buffer containing a cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS) to stabilize the ASC oligomers.
3. Western Blotting:
-
Separate the protein lysates on a polyacrylamide gel under non-reducing conditions.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC.
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.
4. Data Analysis:
-
Analyze the Western blot for the presence of high-molecular-weight bands corresponding to ASC oligomers (dimers, trimers, and larger specks).
-
Compare the intensity of these bands in the inhibitor-treated samples to the vehicle-treated control to determine the effect of the inhibitor on ASC oligomerization. A reduction in the high-molecular-weight bands indicates inhibition of inflammasome assembly.[6]
Conclusion
The development of potent and selective NLRP3 inflammasome inhibitors holds immense promise for the treatment of a wide range of inflammatory diseases. MCC950 remains a gold-standard research tool due to its high potency and well-characterized mechanism of action.[10] CY-09, while less potent, provides an alternative mechanism of direct NLRP3 inhibition by targeting a different binding site.[5] The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate and compare the efficacy of novel NLRP3 inhibitors, paving the way for the development of next-generation therapeutics.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validating Nlrp3-IN-13's Specificity for NLRP3 Over Other Inflammasomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical mediator of innate immunity and has been implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a significant focus of therapeutic research. A crucial aspect of developing these inhibitors is to validate their specificity for NLRP3 over other inflammasomes, such as NLRC4, AIM2, and NLRP1, to minimize off-target effects and ensure therapeutic efficacy. This guide provides a framework for assessing the specificity of NLRP3 inhibitors, using the hypothetical Nlrp3-IN-13 as an example and drawing on established data from well-characterized inhibitors.
NLRP3 Inflammasome Activation and Inhibition
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically from microbial components like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An activation signal, triggered by various stimuli such as ATP or nigericin (B1684572), leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can induce a form of inflammatory cell death called pyroptosis.[1][2]
Selective NLRP3 inhibitors aim to block this pathway without interfering with other inflammasome signaling. For example, the well-characterized inhibitor CY-09 directly binds to the ATP-binding site of the NLRP3 NACHT domain, thereby inhibiting its ATPase activity and subsequent inflammasome assembly.[3][4]
Caption: Canonical NLRP3 inflammasome activation pathway.
Comparative Selectivity of NLRP3 Inhibitors
The ideal NLRP3 inhibitor demonstrates high potency against the NLRP3 inflammasome while exhibiting minimal to no effect on other inflammasomes. The following table summarizes the selectivity profile of well-characterized NLRP3 inhibitors. For a novel inhibitor like this compound, similar quantitative data would be essential for validation.
| Inhibitor | Target Inflammasome | IC50 | Selective Inhibition |
| MCC950 | NLRP3 | ~8 nM | Yes[5] |
| NLRC4 | No significant inhibition[5] | ||
| AIM2 | No significant inhibition[5] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes[5] |
| NLRC4 | No binding observed[5] | ||
| AIM2 | No binding observed[5] | ||
| Oridonin | NLRP3 | Active | Does not inhibit AIM2 or NLRC4[6] |
Experimental Protocols for Specificity Validation
To validate the specificity of an inhibitor like this compound, a series of well-defined experimental protocols should be employed.
This assay measures the ability of an inhibitor to block the release of IL-1β from immune cells following the activation of specific inflammasomes.
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are cultured and primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[5]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Inflammasome Activation:
-
NLRP3: Activate with nigericin or ATP.
-
NLRC4: Activate by infecting with Salmonella typhimurium.
-
AIM2: Activate by transfecting with poly(dA:dT).[1]
-
-
Measurement of IL-1β Release: The concentration of secreted IL-1β in the cell culture supernatants is quantified using a commercially available ELISA kit.[2]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined.
ASC oligomerization into a large "speck" is a hallmark of inflammasome activation. This assay visualizes and quantifies the inhibition of this process.
-
Cell Culture and Transduction: Immortalized macrophages are transduced with a retrovirus expressing ASC fused to a fluorescent protein.
-
Priming and Inhibition: Cells are primed with LPS and then treated with the inhibitor.
-
Inflammasome Activation: Specific activators for NLRP3, NLRC4, or AIM2 are added.
-
Microscopy and Quantification: The formation of fluorescent ASC specks is visualized by fluorescence microscopy and quantified.
This assay directly measures the activity of caspase-1, the effector enzyme of the inflammasome complex.
-
Cell Lysis: After priming, inhibitor treatment, and inflammasome activation, cells are lysed.
-
Western Blotting: The cell lysates and supernatants are analyzed by Western blotting using an antibody that detects the cleaved (active) form of caspase-1.
-
Fluorometric Assay: A fluorogenic caspase-1 substrate can be added to the cell lysates to measure enzymatic activity.
Caption: A streamlined workflow for determining inhibitor specificity.
References
Head-to-Head Comparison: Nlrp3-IN-13 and Oridonin as NLRP3 Inflammasome Inhibitors
In the landscape of inflammatory disease research and drug development, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoinflammatory syndromes to neurodegenerative diseases and metabolic disorders. This guide provides a detailed, data-driven comparison of two distinct NLRP3 inhibitors: Nlrp3-IN-13 and the natural product, Oridonin.
A Note on Nomenclature: Publicly available comparative data directly referencing "this compound" is limited. This guide will utilize data for the structurally related and well-characterized compound Nlrp3-IN-11 (also known as NIC-11) as a representative for this class of inhibitors in direct comparison with Oridonin. This substitution is based on available head-to-head comparative literature.
At a Glance: Key Performance Metrics
| Feature | Nlrp3-IN-11 (Representing this compound) | Oridonin |
| Mechanism of Action | Non-covalent, direct binding to the NLRP3 NACHT domain.[1] | Covalent, irreversible binding to Cys279 in the NLRP3 NACHT domain.[1][2][3][4] |
| Potency (IC50 for IL-1β Release) | - Human Primary Monocytes: 16 nM- Mouse Macrophages: 69 nM[1] | - Mouse Macrophages: 780.4 nM[1] |
| NLRP3 Binding Affinity (IC50) | 212 nM (NanoBRET assay)[1] | Not Reported |
| Selectivity | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[1] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes.[5][6] |
| In Vivo Efficacy | Reduces circulating IL-1β in a mouse model of LPS-induced endotoxemia.[1] | Demonstrates therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes.[1][2][3][4] |
Mechanism of Action: A Tale of Two Binding Modes
The distinct mechanisms of action of Nlrp3-IN-11 and Oridonin have significant implications for their pharmacological profiles.
Nlrp3-IN-11 acts as a potent, non-covalent inhibitor. It directly binds to the NACHT domain of NLRP3, which is essential for the inflammasome's ATPase activity and subsequent oligomerization.[1] This reversible interaction allows for a more dynamic modulation of NLRP3 activity.
Oridonin , a natural diterpenoid compound, functions as a covalent inhibitor. It forms an irreversible covalent bond with cysteine 279 (Cys279) within the NACHT domain of NLRP3.[2][3][4][5] This covalent modification blocks the crucial interaction between NLRP3 and NEK7, a kinase required for inflammasome activation, thereby preventing its assembly.[2][4][5][7]
Experimental Protocols
The evaluation of NLRP3 inflammasome inhibitors typically involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency (IC50) of inhibitors.
1. Cell Culture and Priming (Signal 1):
-
Cell Lines: Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 monocytic cells are commonly used.[8][9]
-
Seeding: Plate cells (e.g., 1 x 10^6 cells/mL) and allow them to adhere. For THP-1 cells, differentiation into macrophage-like cells is induced with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[8]
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[8][10]
2. Inhibitor Treatment:
-
Prepare serial dilutions of this compound/11 or Oridonin in serum-free medium.
-
After priming, wash the cells and add the medium containing the inhibitor at various concentrations.
-
Incubate for 1 hour. A vehicle control (e.g., DMSO) must be included.[8]
3. Inflammasome Activation (Signal 2):
-
Add a known NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the cell culture.[11]
-
Incubate for 1 hour.[11]
4. Quantification of IL-1β Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Models of NLRP3-Driven Inflammation
LPS-Induced Endotoxemia Model:
-
Animals: C57BL/6 mice are commonly used.
-
Procedure: Mice are intraperitoneally injected with the inhibitor (e.g., Nlrp3-IN-11) or vehicle. After a set time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of LPS.
-
Endpoint: Blood is collected at various time points after the LPS challenge to measure circulating levels of IL-1β.[1]
Monosodium Urate (MSU)-Induced Peritonitis Model:
-
Animals: C57BL/6 mice.
-
Procedure: Mice are treated with the inhibitor (e.g., Oridonin) or vehicle. Subsequently, peritonitis is induced by an intraperitoneal injection of MSU crystals.[12]
-
Endpoint: After a few hours, peritoneal lavage is performed to collect inflammatory cells. The levels of IL-1β in the peritoneal fluid are quantified by ELISA.[12]
Summary and Conclusion
Both Nlrp3-IN-11 (as a proxy for this compound) and Oridonin are specific and effective inhibitors of the NLRP3 inflammasome, albeit through different mechanisms of action.
-
Nlrp3-IN-11 exhibits significantly higher potency in vitro, with IC50 values in the nanomolar range, and its non-covalent, reversible binding may offer advantages in terms of dose-response modulation.
-
Oridonin , while less potent in vitro, has a well-established covalent binding mechanism that leads to irreversible inhibition. It has demonstrated therapeutic efficacy in a broader range of published in vivo models of inflammatory diseases.[1][2][3][4]
The choice between these two classes of inhibitors will depend on the specific research question or therapeutic application. The high potency of Nlrp3-IN-11 makes it an excellent tool for in vitro studies and potentially for therapeutic indications requiring rapid and potent NLRP3 inhibition. Oridonin's covalent mechanism and proven efficacy in various disease models make it a strong lead compound for the development of therapeutics for chronic inflammatory conditions. Further head-to-head in vivo studies are warranted to fully delineate the comparative therapeutic potential of these promising NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NLRP3 Inhibition: A Comparative Guide to Pharmacological and Genetic Models
For researchers, scientists, and drug development professionals, understanding the precise role of the NLRP3 inflammasome in disease pathogenesis is critical. This guide provides a comprehensive comparison of two key methodologies for validating NLRP3-dependent processes: pharmacological inhibition using the selective inhibitor Nlrp3-IN-13 and genetic ablation through knockout models. By presenting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to design robust experiments and accurately interpret their findings.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering inflammatory responses.[1] Its dysregulation has been implicated in a wide range of inflammatory and autoimmune diseases.[2] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target. Validating the on-target effects of potential therapeutic agents and confirming the involvement of the NLRP3 pathway in a biological process are paramount. This is primarily achieved through two approaches: pharmacological inhibition with small molecules like this compound (often represented in literature by the well-characterized inhibitor MCC950) and the use of NLRP3 knockout (NLRP3-/-) animal models.[3]
Comparing Pharmacological Inhibition and Genetic Knockout
Pharmacological inhibitors offer the advantage of acute, dose-dependent, and reversible intervention, which can be crucial for studying the temporal aspects of NLRP3 activation. This compound is a selective inhibitor of the NLRP3 inflammasome, targeting its activation and subsequent inflammatory signaling.[4] However, the potential for off-target effects, however minimal, necessitates rigorous validation.
Genetic knockout models, specifically NLRP3-/- mice, provide the "gold standard" for unequivocally demonstrating the on-target effects of a therapeutic agent or the direct involvement of the NLRP3 pathway.[3] By comparing responses in wild-type (WT) animals to those genetically incapable of producing the NLRP3 protein, researchers can definitively attribute observed effects to the NLRP3 inflammasome.[3]
Quantitative Data Comparison: this compound (represented by MCC950) vs. NLRP3 Knockout
The following tables summarize expected and observed outcomes from studies comparing the effects of the NLRP3 inhibitor MCC950 with NLRP3 knockout models in various experimental settings. This data serves as a predictive framework for studies involving this compound.
Table 1: Expected Outcomes in In Vitro NLRP3 Inflammasome Activation [3]
| Condition | Cell Type | Treatment | IL-1β Secretion | Caspase-1 Activation | Rationale |
| 1 | Wild-Type (WT) BMDMs | LPS + ATP/Nigericin | High | High | Canonical NLRP3 activation. |
| 2 | WT BMDMs | LPS + ATP/Nigericin + MCC950 | Low / Abolished | Low / Abolished | MCC950 specifically inhibits NLRP3. |
| 3 | NLRP3-/- BMDMs | LPS + ATP/Nigericin | Abolished | Abolished | Genetic confirmation of NLRP3 dependence. |
Table 2: In Vivo Model of Apical Periodontitis in Mice [5]
| Group | Periapical Lesion Size (Area) | IL-1β Expression | IL-18 Expression | Caspase-1 Expression |
| Wild-Type (WT) + PBS | Baseline | Baseline | Baseline | Baseline |
| WT + MCC950 (14 days) | No significant difference from WT + PBS | Lower than WT + PBS | Lower than WT + PBS | Lower than WT + PBS |
| NLRP3-/- (14 days) | Smaller than WT | Lower than WT | Lower than WT | Lower than WT |
| NLRP3-/- (42 days) | Smaller than WT | Lower than WT | Lower than WT | Lower than WT |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are standardized protocols for key experiments cited.
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To assess the potency and selectivity of an NLRP3 inhibitor in vitro.
Cell Culture:
-
Isolate Bone Marrow-Derived Macrophages (BMDMs) from wild-type and NLRP3-/- mice.
-
Culture BMDMs in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
Experimental Procedure:
-
Seed BMDMs in 96-well plates and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Activation (Signal 2): Stimulate the cells with ATP (5 mM) or Nigericin (10 µM) for 1 hour to activate the NLRP3 inflammasome.
-
Data Collection: Collect the cell culture supernatants.
-
Analysis: Measure the concentration of secreted IL-1β and IL-18 using ELISA. Measure Caspase-1 activity using a fluorometric assay.
In Vivo Model of Systemic Inflammation
Objective: To evaluate the in vivo efficacy of an NLRP3 inhibitor compared to genetic knockout.
Animal Model:
-
Use age- and sex-matched wild-type and NLRP3-/- mice.
Experimental Procedure:
-
Inhibitor Administration: Administer this compound or vehicle (e.g., PBS) to a group of wild-type mice via intraperitoneal injection.
-
Induction of Inflammation: Inject all mice (WT treated, WT vehicle, and NLRP3-/-) with a sublethal dose of LPS to induce systemic inflammation.
-
Sample Collection: After a defined time point (e.g., 6 hours), collect blood via cardiac puncture and harvest tissues (e.g., spleen, liver).
-
Analysis: Measure serum levels of IL-1β and IL-18 by ELISA. Analyze gene expression of inflammatory markers in tissues using qRT-PCR.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NLRP3 signaling pathway, a typical experimental workflow, and the logical relationship between pharmacological and genetic validation.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow for validation.
Caption: Logical comparison of validation methods.
References
- 1. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 5. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-13 vs. CY-09
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Evaluation of Potency and Mechanism of Action.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a significant therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in numerous conditions, including neuroinflammatory disorders, gout, and type 2 diabetes. This guide provides a detailed comparative analysis of two selective NLRP3 inhibitors, Nlrp3-IN-13 and CY-09, focusing on their potency, mechanisms of action, and the experimental frameworks used to characterize them.
Quantitative Potency Comparison
The following table summarizes the key quantitative data for this compound and CY-09, offering a direct comparison of their inhibitory efficacy.
| Parameter | This compound | CY-09 | Source(s) |
| Target(s) | NLRP3 ATPase, NLRC4 | NLRP3 ATPase (selective) | [1],[2] |
| IC50 Value | 2.1 µM | ~6 µM (in BMDMs) | [1],[2] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the response of an enzymatic reaction by 50%. BMDMs (Bone Marrow-Derived Macrophages) are a common primary cell model for studying inflammasome activation.
Delving into the Mechanisms of Action
Both this compound and CY-09 target the ATPase activity of the NLRP3 protein, a critical step in inflammasome activation. However, there are nuances in their selectivity.
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3's ATPase activity.[1] Notably, it has also been reported to inhibit the NLRC4 inflammasome, suggesting a broader spectrum of activity compared to highly selective NLRP3 inhibitors.[1]
CY-09 is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome.[3][4] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[4][5] This binding competitively inhibits ATP hydrolysis, which is essential for the conformational changes and subsequent oligomerization of NLRP3, thereby halting the assembly of the inflammasome complex.[5][6] Studies have shown that CY-09 is highly selective for NLRP3 and does not significantly affect the activation of other inflammasomes like AIM2 or NLRC4.[2]
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical workflow for evaluating inhibitor potency.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CY-09 Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Validation of NLRP3 Inflammasome Inhibitors: A Focus on Nlrp3-IN-13
This guide provides a comprehensive framework for the in vitro validation of novel NLRP3 inflammasome inhibitors, using Nlrp3-IN-13 as a case study, and comparing its potential mechanism of action against the well-characterized inhibitor, MCC950, and other alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate objective comparison.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its activation is a multi-step process that leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, making it a significant therapeutic target.[2]
Canonical activation of the NLRP3 inflammasome requires two signals.[4][5]
-
Signal 1 (Priming): Initiated by pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]
-
Signal 2 (Activation): Triggered by a diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, which leads to the assembly of the inflammasome complex.[2][4] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, and its formation facilitates the auto-cleavage and activation of caspase-1.[2][4]
Comparative Analysis of NLRP3 Inhibitors
A crucial aspect of validating a new NLRP3 inhibitor like this compound is to benchmark its performance against established compounds. MCC950 is a potent and specific inhibitor that directly targets the NLRP3 NACHT domain, preventing ATP hydrolysis and subsequent inflammasome assembly.[1][6] Other inhibitors, such as Dapansutrile (OLT1177) and Oridonin, also target NLRP3 but through different mechanisms.[7][8]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of NLRP3 inhibitors, providing a quantitative measure of their potency. The IC50 for this compound should be determined experimentally and compared with these values.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Selectivity |
| This compound | NLRP3 (putative) | To be determined | To be determined | To be determined |
| MCC950 | NLRP3 | Directly binds to the NACHT domain, blocking ATP hydrolysis and inflammasome assembly.[1][6][9] | ~7.5-8.1 nM (mouse and human macrophages)[7][8] | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[2][10][11] |
| Dapansutrile (OLT1177) | NLRP3 | Inhibits the ATPase activity of NLRP3, preventing its interaction with ASC and caspase-1.[7] | ~1 µM (inhibition of IL-1β release in human monocytes)[8] | Selective for the NLRP3 inflammasome.[7][8] |
| Oridonin | NLRP3 | Forms a covalent bond with cysteine 279 in the NLRP3 NACHT domain, blocking the NLRP3-NEK7 interaction.[8] | Effective at micromolar concentrations in cell-based assays.[8] | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasome activation.[8] |
| Tranilast | NLRP3 | Directly binds to the NACHT domain of NLRP3 to inhibit NLRP3–NLRP3 interaction and subsequent ASC oligomerization.[12] | Effective at micromolar concentrations in cell-based assays. | Specific for NLRP3 inflammasome.[12] |
Visualizing the Mechanism of Action and Experimental Workflows
To clearly understand the points of intervention and the methods for validation, the following diagrams illustrate the NLRP3 signaling pathway and the workflows for key in vitro assays.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: Workflow for IL-1β Release Assay (ELISA).
Caption: Workflow for ASC Oligomerization Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell type and reagents used.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay (IL-1β ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation and treatment with an inhibitor.[13]
Materials:
-
Immune cells: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.[13]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements.
-
Phorbol-12-myristate-13-acetate (PMA) for THP-1 differentiation.[6]
-
Lipopolysaccharide (LPS).[13]
-
NLRP3 activator: ATP or Nigericin.[13]
-
NLRP3 inhibitors: this compound, MCC950, etc.
Methodology:
-
Cell Culture: Plate BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.[18]
-
Priming (Signal 1): Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7][13]
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or other NLRP3 inhibitors for 30-60 minutes.[8]
-
NLRP3 Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the cell culture to induce inflammasome assembly and IL-1β secretion.[8]
-
Sample Collection: After a 30-60 minute incubation period, collect the cell culture supernatant.[13]
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.[8]
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC oligomers, a hallmark of inflammasome assembly.[19][20] A reduction in high-molecular-weight ASC oligomers in the presence of an inhibitor indicates a blockade of inflammasome assembly.[13]
Materials:
-
Treated cells from the inflammasome activation assay.
-
Lysis buffer (e.g., containing Triton X-100 or CHAPS).[21][22]
-
Disuccinimidyl suberate (B1241622) (DSS) for cross-linking.[22]
-
Reagents for SDS-PAGE and Western blotting.
-
Primary antibody specific for ASC.[19]
-
HRP-conjugated secondary antibody.
Methodology:
-
Cell Lysis: Following treatment, wash cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent.[20]
-
Pelleting ASC Oligomers: Centrifuge the lysates at low speed to pellet the insoluble ASC oligomers.[19]
-
Cross-linking: Resuspend the pellet in buffer and treat with a chemical cross-linker like DSS (e.g., 2 mM) for 30 minutes at room temperature to stabilize the ASC oligomers.[19][22]
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE on a 12% or 15% gel and transfer them to a PVDF membrane.[19][22]
-
Immunodetection: Probe the membrane with a primary antibody against ASC, followed by an HRP-conjugated secondary antibody, to visualize the monomeric and oligomeric forms of ASC.[13][19]
Conclusion
The in vitro validation of this compound's mechanism of action requires a systematic approach that benchmarks its performance against well-characterized inhibitors like MCC950. By employing quantitative assays such as IL-1β ELISA and mechanistic assays like ASC oligomerization, researchers can determine the potency and point of intervention of novel NLRP3 inhibitors. The protocols and comparative data presented in this guide offer a robust framework for these investigations, ultimately aiding in the development of new therapeutics for NLRP3-driven diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 12. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. shop-neotest.ru [shop-neotest.ru]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. rndsystems.com [rndsystems.com]
- 18. benchchem.com [benchchem.com]
- 19. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ASC oligomerization assay [bio-protocol.org]
- 22. ASC oligomerization assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Nlrp3-IN-13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like Nlrp3-IN-13 are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, emphasizing safety and logistical considerations.
The toxicological properties of this compound may not be fully characterized, demanding cautious handling at all times. Before proceeding with any disposal protocol, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and refer to any specific guidelines they may have in place for chemical waste.
Immediate Safety and Handling Precautions
Prior to initiating the disposal process, ensure all necessary personal protective equipment (PPE) is worn and that the work is conducted in a designated and properly ventilated area, preferably a chemical fume hood.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Procedure
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound in a controlled and environmentally responsible manner.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all materials contaminated with this compound, including unused compound, stock solutions, contaminated consumables (e.g., pipette tips, vials, and well plates), and cleaning materials into a designated hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.
-
Include the date when the first piece of waste is added to the container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.
-
All cleaning materials used in this process must also be disposed of as hazardous waste.
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed waste disposal service.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.[1]
-
The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nlrp3-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety, handling, and disposal information for the selective and potent NLRP3 inhibitor, Nlrp3-IN-13. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this document is based on best practices for handling novel, potent small-molecule inhibitors. It is imperative to supplement this information with a thorough risk assessment specific to your laboratory's conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of complete toxicological data, stringent adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risk.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
| Weighing and Aliquoting (Dry Powder) | • Double nitrile gloves• Chemical splash goggles• Face shield• N95 or higher-rated respirator• Disposable laboratory coat or gown |
| Solution Preparation and Handling | • Nitrile gloves• Chemical splash goggles• Laboratory coat |
| Waste Disposal | • Nitrile gloves• Safety glasses with side shields• Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following procedural steps outline the lifecycle of the compound within a research setting.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and immediately contact your institution's EHS office.
-
If the package is intact, confirm that the contents match the order information.
2. Storage:
-
Store this compound in a tightly sealed container, protected from light and moisture.[1]
-
For long-term storage of the solid compound, a temperature of -20°C to -80°C is recommended to maintain stability.[1][2]
-
Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
3. Weighing and Aliquoting (Solid Form):
-
Crucial: All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[4]
-
Wear the appropriate PPE as detailed in the table above, including double gloves, a respirator, and a face shield.[5]
-
Use dedicated spatulas and weighing boats to prevent cross-contamination.
-
Aliquot the desired amount into a pre-labeled, sealed container.
-
Thoroughly clean all surfaces and equipment after use.
4. Solution Preparation:
-
All solution preparations should be performed in a chemical fume hood to control exposure to vapors and prevent accidental splashes.[5]
-
This compound is soluble in DMSO.[2] When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure the solution container is clearly labeled with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
5. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Adhere to standard laboratory hygiene practices: do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, before breaks, and upon leaving the laboratory.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national environmental regulations.[4]
-
Solid Waste: Collect unused solid this compound, contaminated gloves, pipette tips, and other disposable lab supplies in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Decontamination: Decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Final Disposal: It is recommended to engage a licensed professional waste disposal service for the final disposal of chemical waste, often through incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Spill Management Workflow
In the event of a spill, a clear and immediate response is critical to ensure safety.
NLRP3 Inflammasome Signaling Pathway and Inhibition
This compound is a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Its activation is a two-step process, and dysregulation is implicated in various inflammatory diseases.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
